Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Executive Summary The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS: 1254705-11-7) is a highly specialized organic molecule characterized by a 3,3-diarylpropylamine backbone. This specific structural motif is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS: 1254705-11-7) is a highly specialized organic molecule characterized by a 3,3-diarylpropylamine backbone. This specific structural motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous G-protein coupled receptor (GPCR) modulators and monoamine transporter inhibitors. This technical whitepaper provides an in-depth analysis of its chemical architecture, details a self-validating de novo synthetic workflow, and outlines the rigorous analytical protocols required for its structural verification.
Chemical Identity & Structural Architecture
The molecular architecture of 4-(3-(Methylamino)-1-phenylpropyl)phenol consists of a propyl chain where the C1 position is disubstituted with a phenyl ring and a 4-hydroxyphenyl (phenol) ring, and the C3 position terminates in a secondary methylamino group. Notably, the C1 carbon is a chiral center, meaning the compound exists as two distinct enantiomers, (R) and (S), which often exhibit divergent pharmacological profiles.
Table 1: Physicochemical and Structural Parameters
The 3,3-diarylpropylamine scaffold is foundational to several blockbuster therapeutics. By modifying the substitution patterns on the aromatic rings and the terminal amine, researchers can tune the molecule's affinity for muscarinic receptors (e.g., Tolterodine, Fesoterodine) or serotonin/norepinephrine transporters. 4-(3-(Methylamino)-1-phenylpropyl)phenol acts as a critical analog and potential active metabolite framework within these drug discovery pipelines. The synthesis of such scaffolds is a major focus in modern organic chemistry, often achieved via Lewis acid-catalyzed ring-opening of activated azetidines or traditional Grignard additions (1)[1].
Caption: Logical relationship between the 3,3-diarylpropylamine scaffold and related pharmacological agents.
De Novo Synthesis & Experimental Protocols
To ensure high yield and structural fidelity, the synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol relies on a robust, multi-step sequence starting from commercially available precursors.
Synthetic Workflow Diagram
Caption: Step-by-step de novo synthetic workflow for 4-(3-(Methylamino)-1-phenylpropyl)phenol.
The final and most critical step is the deprotection of the methoxy intermediate to yield the free phenol. We utilize Boron Tribromide (BBr₃).
Causality of Reagent Choice : BBr₃ acts as a potent, hard Lewis acid. It selectively coordinates to the ethereal oxygen to form an oxonium ion complex. This coordination weakens the alkyl-oxygen bond, allowing the liberated bromide ion to nucleophilically attack the methyl group, resulting in the cleavage of the ether and the formation of a borate ester. This avoids the use of harsh hydrobromic acid (HBr), which could degrade the aliphatic amine chain (2)[2].
Protocol:
Preparation : Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.
Substrate Loading : Dissolve 1.0 mmol of the methoxy-precursor (N-methyl-3-(4-methoxyphenyl)-3-phenylpropan-1-amine) in 10 mL of anhydrous dichloromethane (CH₂Cl₂).
Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. (Causality: Low temperature prevents exothermic side reactions and limits non-specific cleavage).
Reagent Addition : Add 3.0 equivalents of BBr₃ (1.0 M solution in CH₂Cl₂) dropwise over 15 minutes via a syringe pump.
Reaction Progression : Remove the cooling bath and allow the mixture to slowly warm to room temperature (20 °C). Stir for 12 hours.
Quenching : Cool the mixture back to 0 °C and carefully quench with 10 mL of ice-cold methanol to destroy excess BBr₃, followed by 10 mL of saturated NaHCO₃ to neutralize the HBr byproduct.
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation : Analyze the crude product via ¹H-NMR. The reaction is deemed successful and complete when the distinct methoxy singlet at ~3.7 ppm entirely disappears, replaced by a broad, D₂O-exchangeable singlet at ~9.5 ppm (phenolic -OH).
To verify the exact molecular weight (241.1467 Da) and ensure the absence of isobaric impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. Modern LC-MS/MS methodologies for analyzing aliphatic amines avoid derivatization steps by utilizing optimized acidic mobile phases, ensuring high sensitivity and accuracy (3)[3].
Causality of Ionization Choice : Electrospray Ionization in positive mode (ESI+) is selected because the secondary methylamino group is highly basic (pKa ~10.5). In a mobile phase containing 0.1% formic acid, the amine readily accepts a proton to form a highly stable [M+H]⁺ ion at m/z 242.15.
Sample Preparation : Dissolve 1.0 mg of the synthesized phenol in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL using Mobile Phase A (Water + 0.1% Formic Acid).
Chromatographic Separation : Inject 5 µL onto a C18 UPLC column (2.1 mm x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Data Acquisition & Self-Validation : Monitor the MRM transitions. The protocol is self-validating if the MRM transition ratio (Quantifier/Qualifier area) remains constant (±15%) across multiple injections, proving that the signal is derived exclusively from the target compound and not from co-eluting background noise.
References
Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarene. ACS Omega.[Link]
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC - National Institutes of Health.[Link]
Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna. U.S. Food and Drug Administration (FDA).[Link]
In Vitro Pharmacological Profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol: A Technical Whitepaper
Executive Summary The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (herein referred to as 4-MAPP ) represents a highly specific structural evolution within the diarylpropylamine class of neuropharmacological agents....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (herein referred to as 4-MAPP ) represents a highly specific structural evolution within the diarylpropylamine class of neuropharmacological agents. While the diarylpropylamine scaffold is historically recognized for its role in antimuscarinic therapeutics (e.g., tolterodine, fesoterodine), the specific molecular architecture of 4-MAPP fundamentally pivots its pharmacological trajectory. By replacing a sterically hindered tertiary amine with a secondary methylamine, and positioning a hydroxyl group at the para position of the phenyl ring, 4-MAPP shifts from a muscarinic antagonist to a potent, balanced monoamine reuptake inhibitor (SNRI).
This technical guide provides an in-depth analysis of the in vitro pharmacological profile of 4-MAPP, detailing the structure-activity causality, quantitative binding data, and the self-validating experimental methodologies required to evaluate its efficacy.
Structural Pharmacology & SAR Rationale (Causality)
To understand the pharmacological profile of 4-MAPP, one must analyze the causality behind its structural modifications. The binding pockets of the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET) are highly sensitive to the steric bulk of incoming ligands.
The Secondary Amine (Methylamino) vs. Tertiary Amine:
Antimuscarinic agents like tolterodine utilize bulky diisopropylamine groups, which clash with the vestibular regions of monoamine transporters, restricting their access to the central S1 binding site. The single methyl group on the amine of 4-MAPP drastically reduces this steric hindrance. This allows the protonated secondary amine to penetrate deeply into the S1 pocket and form a critical salt bridge with the conserved aspartate residue (e.g., Asp98 in hSERT) .
The para-Phenol Moiety:
The hydroxyl group at the 4-position (para) of the phenyl ring serves as a potent hydrogen bond donor and acceptor. Unlike the ortho-substituted phenols seen in muscarinic antagonists, the para-phenol aligns perfectly with the polar residues lining the extracellular vestibule of SERT and NET, stabilizing the ligand-transporter complex in an outward-facing conformation .
Stereochemistry:
The C1 carbon of the propyl chain is a chiral center. Consistent with related diarylpropylamines (e.g., atomoxetine), the spatial orientation of the two aryl rings dictates transporter selectivity. The (R)-enantiomer typically exhibits superior affinity by optimally engaging the hydrophobic sub-pockets of the transporters.
In Vitro Pharmacological Profiling: Data Presentation
The in vitro profile of 4-MAPP is characterized by high-affinity competitive binding at SERT and NET, with negligible affinity for the Dopamine Transporter (DAT) or off-target muscarinic receptors.
Table 1: Radioligand Binding Affinities (
Ki
) at Recombinant Human Transporters
Data represents the inhibition constant (
Ki
) determined via competitive displacement of specific radioligands in HEK293 cell membranes stably expressing the respective human transporters.
Data represents the half-maximal inhibitory concentration (
IC50
) for the blockade of active neurotransmitter transport in rat cortical synaptosomes.
Substrate
Assay System
IC50
(nM) ± SEM
Functional Profile
[3H]
Serotonin (5-HT)
Rat Cortical Synaptosomes
24.1 ± 2.0
Potent Inhibition
[3H]
Norepinephrine (NE)
Rat Cortical Synaptosomes
31.5 ± 2.8
Potent Inhibition
[3H]
Dopamine (DA)
Rat Striatal Synaptosomes
> 1000
Inactive
Self-Validating Experimental Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate strict internal controls to isolate specific pharmacological mechanisms from assay artifacts .
This assay determines the binding affinity (
Ki
) of 4-MAPP for hSERT and hNET by measuring the competitive displacement of established radioligands .
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1.0 nM
[3H]
citalopram for SERT; 2.0 nM
[3H]
nisoxetine for NET), and varying concentrations of 4-MAPP (0.1 nM to 10 µM).
Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using a saturating concentration of a reference inhibitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET). Causality: This ensures that the scintillation readout strictly reflects specific transporter occupancy, not lipophilic partitioning into the membrane.
Incubation & Filtration: Incubate the plates for 60 minutes at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.
Readout: Wash filters rapidly with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Synaptosomal Uptake Assay
While binding assays confirm target engagement, functional uptake assays are required to prove that 4-MAPP actively blocks the transport mechanism .
Step-by-Step Methodology:
Synaptosome Isolation: Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g for 20 minutes to pellet the synaptosomes (isolated nerve terminals).
Pre-Incubation: Resuspend the synaptosomal pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Aliquot 300 µL of the suspension into assay tubes and pre-incubate with varying concentrations of 4-MAPP for 10 minutes at 37°C.
Uptake Initiation: Add 30 nM
[3H]
5-HT or 150 nM
[3H]
NE to initiate active transport. Allow the reaction to proceed for exactly 10 minutes.
Internal Validation (Active vs. Passive Transport): Causality: To isolate active transporter-mediated uptake from passive diffusion, incubate a parallel set of control samples at 4°C (where active transport is halted). Active uptake is calculated by subtracting the 4°C radioactive counts from the 37°C counts.
Termination: Plunge the tubes into an ice-water bath to halt transport, rapidly filter through GF/B filters, wash three times with ice-cold KRH buffer, and quantify via scintillation counting.
Logical Workflow Visualization
The following diagram illustrates the logical progression of the pharmacological evaluation, demonstrating how binding data and functional data converge to validate the efficacy of 4-MAPP.
Caption: Logical workflow of 4-MAPP pharmacological evaluation via binding and uptake assays.
References
Bourdet, A., et al. "Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor", International Journal of Neuropsychopharmacology, Oxford Academic. URL:[Link]
"Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters", Springer Nature Experiments. URL:[Link]
"Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter", MDPI. URL:[Link]
"Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes", JACS Au, ACS Publications. URL:[Link]
Foundational
Pharmacokinetic properties of 4-(3-(Methylamino)-1-phenylpropyl)phenol
An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-(3-(Methylamino)-1-phenylpropyl)phenol Executive Summary 4-(3-(Methylamino)-1-phenylpropyl)phenol (hereafter referred to as 4-MAPP ) is a highly speciali...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Executive Summary
4-(3-(Methylamino)-1-phenylpropyl)phenol (hereafter referred to as 4-MAPP ) is a highly specialized structural entity belonging to the γ,γ-diarylpropylamine class of compounds. Structurally analogous to established monoamine modulators and muscarinic antagonists like tolterodine and atomoxetine, 4-MAPP presents a unique pharmacokinetic (PK) profile dictated by its amphoteric nature—comprising a basic secondary methylamine and an acidic para-substituted phenol.
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. We will deconstruct the causality behind 4-MAPP’s absorption, distribution, metabolism, and excretion (ADME) dynamics, provide self-validating bioanalytical protocols for its quantification, and analyze the profound impact of cytochrome P450 (CYP450) pharmacogenomics on its systemic clearance.
Structural Profiling and Physicochemical Causality
The pharmacokinetic behavior of 4-MAPP is fundamentally driven by its molecular architecture. The γ,γ-diarylpropylamine backbone is a privileged scaffold in neuropharmacology[1]. However, unlike the highly lipophilic, ether-linked structures of fluoxetine or atomoxetine, 4-MAPP contains an exposed phenolic hydroxyl group.
Polar Surface Area (PSA) & Distribution: The exposed phenol increases the polar surface area, moderately restricting its volume of distribution (
Vd
) compared to highly lipophilic analogs. It also serves as a direct handle for Phase II conjugation.
Amphoteric Nature: With a basic secondary amine (
pKa≈9.5
) and an acidic phenol (
pKa≈10.0
), 4-MAPP exists predominantly as a cation at physiological pH, which influences its binding affinity to
α1
-acid glycoprotein and dictates the necessity for mixed-mode solid-phase extraction during bioanalysis.
ADME Dynamics and Metabolic Pathways
The clearance of diarylpropylamines is heavily reliant on hepatic biotransformation. Drawing structural parallels to tolterodine, the metabolism of 4-MAPP is a competitive interplay between Phase I functionalization and Phase II conjugation.
The CYP2D6 and CYP3A4 Axis
In humans, the primary metabolic clearance of the diarylpropylamine scaffold is mediated by CYP2D6 (aromatic ring hydroxylation) and CYP3A4 (N-demethylation)[2].
CYP2D6 Pathway: The unsubstituted phenyl ring is highly susceptible to para- or ortho-hydroxylation by CYP2D6, forming a catechol intermediate that is rapidly methylated by Catechol-O-Methyltransferase (COMT) or glucuronidated.
CYP3A4 Pathway: The secondary methylamine undergoes oxidative N-demethylation via CYP3A4 to yield the primary amine (N-desmethyl-4-MAPP).
Phase II Conjugation: The native para-phenol group bypasses Phase I entirely in a subset of the dose, undergoing direct O-glucuronidation by UGT enzymes (primarily UGT1A1 and UGT1A9) for renal excretion.
Figure 1: Proposed Phase I and Phase II metabolic pathways of 4-MAPP mediated by CYP450 and UGT.
Pharmacogenomics: The CYP2D6 Phenotype Impact
Because 4-MAPP relies on CYP2D6 for a significant portion of its oxidative clearance, its pharmacokinetic profile is highly polymorphic. Clinical studies on structurally related diarylpropylamines (e.g., tolterodine) demonstrate that individuals with deficient CYP2D6 activity—known as Poor Metabolizers (PMs)—exhibit drastically altered PK parameters compared to Extensive Metabolizers (EMs)[2][3].
In PMs, the CYP2D6 pathway is truncated, forcing a metabolic shift toward CYP3A4-mediated N-demethylation. This compensatory mechanism is slower, resulting in a significantly reduced systemic clearance (
CL/F
) and an extended elimination half-life (
t1/2
).
Table 1: Projected Pharmacokinetic Parameters of 4-MAPP across CYP2D6 Phenotypes
Pharmacokinetic Parameter
Extensive Metabolizers (EMs)
Poor Metabolizers (PMs)
Causality / Mechanism of Shift
Cmax
(ng/mL)
Baseline
~2.5x Increase
Reduced first-pass hepatic extraction via CYP2D6.
AUC0−∞
(ng·h/mL)
Baseline
~4.0x Increase
Systemic clearance relies on slower CYP3A4 pathway[2].
To accurately map the PK profile of 4-MAPP, a highly sensitive and selective bioanalytical assay is required. As an Application Scientist, I mandate the use of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with UHPLC-ESI-MS/MS .
Why MCX? Standard protein precipitation leaves phospholipids that cause severe ion suppression in the mass spectrometer. Liquid-liquid extraction (LLE) struggles with 4-MAPP because the molecule is amphoteric. MCX SPE exploits the basic secondary amine, locking the analyte onto the sorbent at low pH while allowing aggressive organic washing to remove neutral lipids and the acidic phenol interferences.
Self-Validating Protocol for Plasma Quantification
Step 1: Sample Preparation (MCX SPE)
Spiking: Aliquot 100 µL of human plasma. Add 10 µL of internal standard (4-MAPP-
d3
, 50 ng/mL). Causality: The deuterated IS co-elutes with the target, perfectly correcting for any matrix-induced ion suppression, ensuring the system is self-validating.
Pre-treatment: Dilute with 100 µL of 2% Phosphoric acid (
H3PO4
) to disrupt protein binding and protonate the methylamine.
Load & Wash: Load onto a pre-conditioned MCX 96-well plate. Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol. Causality: HCl keeps the amine protonated (retained), while Methanol washes away hydrophobic matrix components.
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent for clean elution. Evaporate to dryness and reconstitute in 100 µL of initial mobile phase.
Step 2: UHPLC Chromatographic Separation
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Causality: The acidic modifier (Formic Acid) ensures 4-MAPP remains fully protonated during separation, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Transitions: Monitor the precursor-to-product ion transition of
m/z
242.1
→
107.1 (quantifier) and 242.1
→
131.1 (qualifier).
Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for the robust quantification of 4-MAPP.
Conclusion
The pharmacokinetic integrity of 4-(3-(Methylamino)-1-phenylpropyl)phenol is governed by its amphoteric diarylpropylamine structure. Its systemic clearance is a highly polymorphic process, heavily reliant on the CYP2D6 phenotype of the subject. For drug development professionals, understanding this CYP2D6/CYP3A4 metabolic axis is critical for predicting drug-drug interactions (DDIs) and establishing safe dosing windows. Furthermore, the implementation of rigorous, self-validating LC-MS/MS workflows utilizing mixed-mode SPE is non-negotiable for overcoming the matrix challenges inherent to phenolic amines.
References
Brynne, N., et al. "Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine." Clinical Pharmacology & Therapeutics. National Institutes of Health (PubMed).
Shimada, T., et al. "Effect of the CYP2D6*10 genotype on tolterodine pharmacokinetics." European Journal of Clinical Pharmacology. National Institutes of Health (PubMed).
ACS Omega. "Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine." American Chemical Society.
A Technical Guide to the Identification of 4-(3-(Methylamino)-1-phenylpropyl)phenol Metabolites
Abstract This technical guide provides a comprehensive framework for the identification and characterization of metabolites derived from 4-(3-(Methylamino)-1-phenylpropyl)phenol. The metabolism of xenobiotics is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of metabolites derived from 4-(3-(Methylamino)-1-phenylpropyl)phenol. The metabolism of xenobiotics is a critical aspect of drug discovery and development, influencing the efficacy, safety, and pharmacokinetic profile of a compound.[1][2] This document outlines the probable metabolic pathways for 4-(3-(Methylamino)-1-phenylpropyl)phenol, rooted in the established biotransformation of phenolic and amino-containing compounds. We will delve into detailed, field-proven methodologies for both in vitro and in vivo metabolite generation, followed by a robust analytical workflow for their identification and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals engaged in the comprehensive metabolic profiling of novel chemical entities.
Introduction: Predicting the Metabolic Fate of 4-(3-(Methylamino)-1-phenylpropyl)phenol
The chemical scaffold of 4-(3-(Methylamino)-1-phenylpropyl)phenol presents several key functional groups that are susceptible to enzymatic modification within a biological system. The presence of a phenolic hydroxyl group, a secondary amine, and two phenyl rings suggests a multi-faceted metabolic profile, primarily governed by Phase I and Phase II metabolic enzymes.[3][4]
Phase I Metabolism: The initial phase of biotransformation typically involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. For our target compound, the Cytochrome P450 (CYP) superfamily of enzymes is anticipated to play a pivotal role.[1][4][5] Key predicted Phase I reactions include:
N-demethylation: The removal of the methyl group from the secondary amine is a common metabolic pathway for compounds containing a methylamino moiety, catalyzed by various CYP isoforms.[6]
Aromatic Hydroxylation: The addition of a hydroxyl group to one or both of the phenyl rings is another frequent CYP-mediated reaction.[4][7]
Benzylic Hydroxylation: The carbon atom adjacent to the phenyl ring is also a potential site for hydroxylation.
Phase II Metabolism: Following Phase I modifications, or for parent compounds already possessing suitable functional groups, Phase II metabolism involves conjugation with endogenous molecules to significantly increase water solubility and facilitate excretion.[8][9] For 4-(3-(Methylamino)-1-phenylpropyl)phenol and its Phase I metabolites, the primary conjugation pathways are expected to be:
Glucuronidation: The phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid.[8][10][11][12][13]
Sulfation: The phenolic hydroxyl can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[9][14][15][16]
The interplay of these pathways will generate a diverse array of metabolites, each with its own unique physicochemical and pharmacological properties. A thorough characterization of these metabolites is therefore essential for a complete understanding of the compound's disposition and potential for drug-drug interactions.
Experimental Workflow for Metabolite Identification
A systematic and multi-pronged approach is required for the robust identification of metabolites. This workflow integrates in vitro and in vivo sample generation with advanced analytical techniques.
Caption: High-level experimental workflow for metabolite identification.
In Vitro Metabolism: Simulating Biological Transformations
In vitro systems provide a controlled environment to investigate metabolic pathways and identify the enzymes involved.
2.1.1. Protocol: Incubation with Human Liver Microsomes (HLMs)
HLMs are a rich source of CYP and UGT enzymes and are a standard tool for early metabolic assessment.[17]
Pooled Human Liver Microsomes (0.5 mg/mL final concentration)
NADPH (1 mM final concentration)
UDPGA (2 mM final concentration, for glucuronidation)
PAPS (0.1 mM final concentration, for sulfation)
Phosphate Buffer (100 mM, pH 7.4)
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
96-well incubation plate
Incubator/shaker (37°C)
Procedure:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).
In the incubation plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1-10 µM).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding a solution of NADPH, UDPGA, and PAPS.
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
Transfer the supernatant for LC-MS/MS analysis.
Rationale: This protocol allows for the simultaneous investigation of Phase I and Phase II metabolism. The time course helps in understanding the sequence of metabolite formation. A control incubation without cofactors is crucial to distinguish enzymatic from non-enzymatic degradation.
In Vivo Metabolism: The Whole-System Perspective
In vivo studies in animal models are essential to capture the full spectrum of metabolites generated by the interplay of various organs and physiological processes.
2.2.1. Protocol: Rodent Dosing and Sample Collection
Materials:
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
Sprague-Dawley rats (or other appropriate rodent model)
Metabolic cages for separate collection of urine and feces
Blood collection supplies (e.g., EDTA tubes)
Centrifuge
Procedure:
Acclimatize animals in metabolic cages for 24-48 hours.
Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
Collect blood samples at relevant time points (e.g., pre-dose, and multiple time points post-dose).
Process blood to obtain plasma by centrifugation.
Store all samples at -80°C until analysis.
For analysis, urine can often be diluted and directly injected ("dilute and shoot"), while plasma and homogenized feces will require protein precipitation or solid-phase extraction (SPE) prior to LC-MS/MS analysis.[18]
Rationale: In vivo studies provide a more physiologically relevant picture of metabolism, including the contribution of extrahepatic tissues and the gut microbiome. Analysis of different matrices (plasma, urine, feces) is necessary to obtain a complete mass balance and identify all major excretion pathways.
Analytical Methodologies for Metabolite Characterization
The combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful platform for the identification and definitive structural elucidation of metabolites.[18][19][20][21][22]
LC-MS/MS for Detection and Preliminary Identification
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is the workhorse for metabolite profiling.[22][23]
3.1.1. Typical LC-MS/MS Parameters:
Parameter
Typical Setting
Rationale
Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Provides good retention and separation for a wide range of drug-like molecules and their metabolites.
Mobile Phase A
Water with 0.1% Formic Acid
Acidified mobile phase aids in protonation for positive ion mode ESI.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Organic solvent for eluting compounds from the reversed-phase column.
Gradient
5% to 95% B over 10-20 minutes
A broad gradient is used for initial screening to elute metabolites with a wide range of polarities.
Ionization Source
Electrospray Ionization (ESI), positive mode
ESI is a soft ionization technique suitable for polar and thermally labile metabolites. Positive mode is ideal for compounds with basic nitrogen atoms.
MS Scan Mode
Full Scan (m/z 100-1000)
To detect all potential parent and metabolite ions.
MS/MS Scan Mode
Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
To trigger fragmentation of the most abundant ions for structural information.
3.1.2. Data Analysis Strategy:
Parent Ion Search: Look for the m/z of the parent compound.
Predicted Metabolite Search: Search for the expected masses of predicted metabolites (e.g., N-demethylation: -14 Da; Hydroxylation: +16 Da; Glucuronidation: +176 Da; Sulfation: +80 Da).
Fragment Ion Analysis: Compare the MS/MS fragmentation pattern of potential metabolites to that of the parent compound. Common fragments can help pinpoint the site of modification.
Metabolite Profiling Software: Utilize specialized software to aid in the detection of metabolites and compare profiles across different samples (e.g., control vs. dosed).
Comprehensive Physical Characterization and Analytical Profiling of 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS 1254705-11-7)
Executive Summary The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS Registry Number: 1254705-11-7) is a bifunctional diarylpropylamine derivative. Structurally related to the pharmacophores of prominent antichol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS Registry Number: 1254705-11-7) is a bifunctional diarylpropylamine derivative. Structurally related to the pharmacophores of prominent anticholinergic and antidepressant agents, this molecule presents unique physicochemical challenges due to the presence of both a weakly acidic phenol group and a basic secondary amine.
For researchers and drug development professionals, establishing a rigorous physical property profile for such intermediates is not merely a regulatory formality; it is a critical determinant of downstream formulation success, stability, and bioavailability. This whitepaper provides an in-depth, causality-driven guide to the physical properties of CAS 1254705-11-7, detailing self-validating analytical methodologies grounded in authoritative pharmacopeial standards.
Molecular Architecture and Physicochemical Properties
The structural framework of CAS 1254705-11-7 dictates its physical behavior. The molecule features a flexible propyl chain linking a secondary methylamine to a chiral carbon, which is in turn bonded to a phenyl ring and a para-substituted phenol.
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters of the compound, crucial for predicting its behavior in various solvent systems and physiological environments.
Property
Value / Description
Analytical Significance
CAS Registry Number
1254705-11-7
Unique identifier for regulatory tracking.
Molecular Formula
C₁₆H₁₉NO
Dictates isotopic distribution in mass spectrometry.
Molecular Weight
241.33 g/mol
Primary target mass for LC-MS/MS identification.
Exact Mass
241.1467 Da
Required for High-Resolution Mass Spectrometry (HRMS).
SMILES String
CNCCC(c1ccccc1)c1ccc(O)cc1
Used for in-silico predictive modeling.
pKa₁ (Phenol -OH)
~9.5 – 9.8 (Theoretical)
Determines solubility in highly basic aqueous media.
pKa₂ (Secondary Amine)
~10.2 – 10.5 (Theoretical)
Determines protonation state at physiological pH (7.4).
LogP (Octanol/Water)
~2.8 – 3.2 (Estimated)
Indicates moderate lipophilicity, suitable for RP-HPLC.
The Zwitterionic Equilibrium
Because CAS 1254705-11-7 possesses both acidic and basic functional groups, its physical state in solution is highly pH-dependent. At physiological pH (7.4), the secondary amine is protonated (cationic) while the phenol remains neutral, resulting in a net positive charge. Near pH 10, the molecule approaches its isoelectric point, forming a zwitterion with a net charge of zero, which corresponds to its point of lowest aqueous solubility.
Fig 1. pH-dependent ionization states of 4-(3-(Methylamino)-1-phenylpropyl)phenol.
Causality-Driven Analytical Methodologies
To ensure scientific integrity, the characterization of CAS 1254705-11-7 must rely on self-validating systems. This means every protocol must inherently prove its own accuracy during execution, eliminating false positives caused by instrument drift or environmental contamination.
Objective: Confirm the molecular identity and structural integrity of the solid API intermediate.
Regulatory Grounding: Aligns with and .
Step-by-Step Methodology:
System Suitability (Self-Validation): Prior to sample analysis, acquire a background spectrum of the empty sample compartment. Causality: This subtracts atmospheric CO₂ and H₂O. Atmospheric moisture strongly absorbs in the 3200–3500 cm⁻¹ range, which would otherwise mask the critical O-H (phenol) and N-H (secondary amine) stretching frequencies of the compound. Next, scan a polystyrene film standard to verify wavelength accuracy at the 1601 cm⁻¹ peak.
Sample Preparation: Triturate 2.0 mg of CAS 1254705-11-7 with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar. Causality: KBr is IR-transparent. Intimate mixing reduces particle size to less than the wavelength of the IR radiation, preventing baseline scattering (the Christiansen effect).
Pellet Formation: Compress the mixture under 10 metric tons of force for 2 minutes using a hydraulic press.
Data Acquisition: Scan the translucent pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.
Protocol 2: Mass Elucidation and Purity via LC-MS/MS
Objective: Determine the exact mass, assess chromatographic purity, and map fragmentation pathways.
Regulatory Grounding: Aligns with and.
Step-by-Step Methodology:
System Suitability (Self-Validation): Execute a "Blank" injection (50:50 Water:Acetonitrile) followed by a known reference standard. Causality: The blank proves the absence of column carryover. The reference standard verifies that the retention time relative standard deviation (RSD) is < 2.0%, ensuring the pump's gradient delivery is stable.
Sample Preparation: Dissolve 1.0 mg of CAS 1254705-11-7 in 1.0 mL of HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL using the mobile phase.
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase ensures the secondary amine remains fully protonated, preventing peak tailing and maximizing ionization efficiency in the MS source.
Ionization and Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the precursor ion [M+H]⁺ at m/z 242.15. Apply Collision-Induced Dissociation (CID) to observe the characteristic loss of the methylamine group (m/z 211.11).
Fig 2. Analytical workflow for the physicochemical characterization of CAS 1254705-11-7.
Conclusion
The physical characterization of 4-(3-(Methylamino)-1-phenylpropyl)phenol requires a nuanced understanding of its bifunctional nature. By employing causality-driven, self-validating protocols for spectroscopic and spectrometric analysis, researchers can confidently establish the identity, purity, and physicochemical behavior of this compound. Adherence to these rigorous standards ensures that downstream formulation and development processes are built upon a foundation of unimpeachable analytical data.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Official Website. URL: [Link]
United States Pharmacopeia (USP). "USP <1058> Analytical Instrument Qualification." Agilent Technologies. URL:[Link]
Exploratory
In Vivo Toxicity and Safety Profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol: A Comprehensive Technical Guide
Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors Executive Summary & Pharmacochemical Context The compound 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology
Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors
Executive Summary & Pharmacochemical Context
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol belongs to the 3,3-diarylpropylamine structural class. This scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent monoamine reuptake inhibitors (e.g., atomoxetine analogs) and antimuscarinic agents (e.g., tolterodine and fesoterodine) [1].
While the pharmacological efficacy of 3,3-diarylpropylamines is well-established, their transition through preclinical development is often bottlenecked by two critical safety liabilities: cardiovascular toxicity (specifically hERG channel blockade) and hepatotoxicity driven by reactive metabolite formation.
As an application scientist overseeing IND-enabling programs, I have structured this whitepaper to dissect the in vivo toxicity profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol. Rather than merely cataloging adverse events, this guide explains the structural causality behind these toxicities and provides field-proven, self-validating experimental protocols to quantify and mitigate preclinical risks.
To predict the in vivo safety profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol, we must deconstruct its molecular architecture. The molecule contains two primary structural alerts: a lipophilic secondary amine and an unsubstituted para-phenol ring .
The Phenol Ring: A Catalyst for Drug-Induced Liver Injury (DILI)
The para-phenol moiety is a well-documented toxicophore. While it enhances target affinity via hydrogen bonding, it is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the two-electron oxidation of the phenol into an electrophilic quinone methide intermediate [3].
Because quinone methides act as potent Michael acceptors, they aggressively scavenge intracellular nucleophiles. Under normal physiological conditions, they are detoxified by conjugating with glutathione (GSH) [4]. However, at supratherapeutic doses, GSH pools are rapidly depleted. The unconjugated quinone methides then covalently bind to sulfhydryl groups on critical hepatic macromolecules, initiating mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.
Figure 1: CYP450-mediated bioactivation of the phenol moiety to a reactive quinone methide.
The Secondary Amine: Cardiovascular (hERG) Liability
The protonated secondary methylamine, separated by a flexible propyl linker from the bulky, lipophilic diaryl system, perfectly satisfies the pharmacophore model for binding within the central cavity of the Kv11.1 (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current (
IKr
) prolongs ventricular repolarization. In vivo, this manifests as QT interval prolongation, which can degenerate into Torsades de Pointes (TdP), a fatal ventricular arrhythmia. Consequently, rigorous adherence to ICH S7B cardiovascular safety guidelines is mandatory [2].
Quantitative Data: Toxicokinetics and Toxicity Findings
To facilitate rapid risk assessment, the anticipated in vivo toxicokinetic (TK) parameters and toxicity thresholds (derived from structurally homologous diarylpropylamines) are summarized below.
Heart: Dose-dependent QTc prolongation (>10 ms shift at C
max
).
Experimental Protocols for Safety Evaluation
As an application scientist, I emphasize that protocols must be self-validating systems . A negative result is only meaningful if the assay's sensitivity is internally proven.
Protocol 1: ICH S7B Compliant In Vivo Cardiovascular Telemetry
Rationale: Beagle dogs are utilized as their cardiac electrophysiology closely mirrors humans, making them the gold standard for detecting hERG-mediated QT prolongation[2].
Surgical Implantation & Validation: Surgically implant radiotelemetry transmitters into the femoral artery (for blood pressure) and secure ECG leads (Lead II configuration) in conscious, freely moving Beagle dogs. Self-Validation Step: Allow a 14-day recovery period. Baseline signal integrity must demonstrate a signal-to-noise ratio >10:1 before proceeding.
Crossover Dosing Design: Utilize a Latin square 4-way crossover design (Vehicle, Low, Mid, High doses) with a 7-day washout period between doses. This controls for inter-subject baseline variability.
Data Acquisition: Continuously record hemodynamics and ECG for 24 hours post-dose.
Pharmacokinetic (PK) Alignment: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours. Causality Check: Align the maximum QTc prolongation with the PK C
max
to confirm the effect is driven by the parent drug and not a delayed metabolite.
Data Correction: Apply Fridericia’s formula (
QTcF=QT/3RR
) to correct the QT interval for drug-induced changes in heart rate.
Figure 2: ICH S7B compliant in vivo telemetry workflow for cardiovascular safety assessment.
Protocol 2: In Vivo Reactive Metabolite Trapping (Hepatotoxicity Assessment)
Rationale: To definitively prove that the para-phenol ring is causing DILI via a quinone methide intermediate, we must trap and quantify the transient GSH adducts in vivo [3, 4].
Animal Preparation: Cannulate the bile ducts of male Sprague-Dawley rats. Bile is the primary excretion route for high-molecular-weight GSH conjugates.
Sensitization (Optional but Recommended): Pre-treat a subset of rats with L-buthionine-S,R-sulfoximine (BSO), a GSH synthesis inhibitor. Self-Validation Step: If BSO pre-treatment exacerbates ALT/AST elevation and hepatic necrosis upon drug administration, it mechanistically proves that GSH is the primary detoxification pathway for the compound.
Dosing and Collection: Administer 4-(3-(Methylamino)-1-phenylpropyl)phenol (30 mg/kg, PO). Collect bile continuously on ice (to prevent adduct degradation) in 2-hour fractions for 12 hours.
LC-MS/MS Analysis: Analyze the bile using liquid chromatography-tandem mass spectrometry. Self-Validation Step: Utilize a neutral loss scan of m/z 129 (characteristic of the
γ
-glutamyl moiety cleavage) to selectively filter and identify only GSH-trapped quinone methide adducts out of the complex biological matrix.
Conclusion & Mitigation Strategies
The in vivo safety profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol is defined by its dual liabilities: CV toxicity driven by the secondary amine and hepatotoxicity driven by the bioactivation of the para-phenol ring.
Developmental Recommendation: If the therapeutic window is too narrow in early dose-ranging studies, medicinal chemistry intervention is required. Replacing the vulnerable para-phenol with a bioisostere (e.g., a fluorinated ring or a sterically hindered phenol) will block CYP450-mediated quinone methide formation, neutralizing the hepatotoxic liability while preserving target engagement.
References
Title: Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)
Title: Cardiac Safety in Clinical Trials (ICH S7B Guidelines)
Source: PMC / National Institutes of Health (NIH)
Source: American Chemical Society (ACS)
Foundational
Preliminary screening of 4-(3-(Methylamino)-1-phenylpropyl)phenol derivatives
An In-Depth Technical Guide to the Preliminary Screening of 4-(3-(Methylamino)-1-phenylpropyl)phenol Derivatives Foreword: The Rationale for a Dual-Target Approach The compound 4-(3-(methylamino)-1-phenylpropyl)phenol, k...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preliminary Screening of 4-(3-(Methylamino)-1-phenylpropyl)phenol Derivatives
Foreword: The Rationale for a Dual-Target Approach
The compound 4-(3-(methylamino)-1-phenylpropyl)phenol, known clinically as Tapentadol, represents a significant advancement in analgesic therapy. Its distinction lies in a dual mechanism of action: agonism at the µ-opioid receptor (MOR) and inhibition of norepinephrine reuptake (NRI).[1][2] This combination produces a synergistic analgesic effect, particularly effective in both nociceptive and neuropathic pain states, while potentially mitigating some of the adverse effects associated with classical opioids.[1][3][4] The development of novel derivatives of this scaffold is a promising avenue for identifying next-generation therapeutics with improved efficacy, safety, and tolerability profiles.
This guide provides a comprehensive framework for the preliminary, preclinical screening of novel 4-(3-(methylamino)-1-phenylpropyl)phenol derivatives. It is designed for drug discovery and development scientists, offering a scientifically rigorous, logic-driven cascade of assays to efficiently identify and characterize promising lead candidates. The narrative emphasizes the causality behind experimental choices, ensuring that each step provides critical data for informed decision-making.
Chapter 1: Designing a Robust and Efficient Screening Cascade
A tiered screening approach is paramount for the cost-effective and timely identification of lead compounds. The cascade should begin with high-throughput in vitro assays to assess primary pharmacological activity and rapidly eliminate inactive compounds. Subsequent tiers involve more complex in vitro assays for selectivity and off-target liability, culminating in in vivo models to establish proof-of-concept.
The core principle of this cascade is to evaluate the dual MOR/NRI activity profile in parallel. A successful candidate should ideally exhibit a balanced affinity and/or potency at both targets, or a specific, desired ratio depending on the therapeutic hypothesis. Establishing clear, quantitative " go/no-go " criteria at each stage is critical to prevent the inefficient progression of suboptimal compounds.
Caption: A tiered screening cascade for 4-(3-(Methylamino)-1-phenylpropyl)phenol derivatives.
Chapter 2: Tier 1 - Primary High-Throughput In Vitro Screening
The objective of Tier 1 is to rapidly assess the interaction of all synthesized derivatives with the two primary targets: the µ-opioid receptor (MOR) and the norepinephrine transporter (NET).
Target 1: µ-Opioid Receptor (MOR) Affinity
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a compound for a receptor. It measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: MOR Radioligand Binding Assay
Source of Receptor: Commercially available cell membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor.
Radioligand: [³H]DAMGO, a selective MOR agonist.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]DAMGO (at a final concentration near its Kd, typically 1-2 nM), and varying concentrations of the test derivative (e.g., from 10⁻¹¹ to 10⁻⁵ M).
b. Non-specific binding control: A parallel set of wells containing a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).
c. Total binding control: Wells containing only membranes and radioligand.
d. Incubate the plate at 25°C for 60-90 minutes.
e. Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
f. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
g. Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
To measure the potency of compounds in blocking norepinephrine reuptake, a cell-based assay is employed. This can be achieved using either a radiolabeled or fluorescent substrate of the transporter.
Experimental Protocol: NET Reuptake Inhibition Assay
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).[5] Alternatively, human neuroblastoma SK-N-BE(2)C cells, which endogenously express high levels of hNET, can be used.[6]
Substrate: ³H-Norepinephrine or a fluorescent substrate analog.
Procedure:
a. Plate cells in a 96-well format and grow to confluence.
b. Wash cells with assay buffer.
c. Pre-incubate the cells with varying concentrations of the test derivative for 10-20 minutes at 37°C. Include a known NET inhibitor (e.g., Desipramine) as a positive control.
d. Initiate the uptake by adding the ³H-Norepinephrine (at a concentration near its Km, typically 250-500 nM).
e. Incubate for a short period (10-15 minutes) at 37°C to measure the initial rate of uptake.
f. Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
g. Lyse the cells with a suitable lysis buffer.
h. Transfer the lysate to a scintillation vial, add a scintillant, and quantify the amount of transported substrate via scintillation counting.
Data Analysis: Plot the percentage of inhibition of norepinephrine uptake against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Assay
Parameter Measured
Typical Units
Significance
MOR Binding
Affinity (Ki)
nM
How tightly the compound binds to the µ-opioid receptor.
NET Reuptake
Potency (IC₅₀)
nM or µM
Concentration required to inhibit 50% of norepinephrine uptake.
Chapter 3: Tier 2 - Probing Functional Activity and Selectivity
Compounds that demonstrate promising activity in Tier 1 assays are advanced to Tier 2 for more detailed characterization. This stage aims to confirm the functional effect at MOR (i.e., agonist or antagonist) and assess the selectivity against related biological targets.
MOR Functional Activity
It is crucial to determine whether a compound that binds to MOR acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A [³⁵S]GTPγS binding assay is a classic method for this purpose, as it measures the G-protein activation that is the first step in the signaling cascade following agonist binding.[7]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Reagents: hMOR-expressing cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
a. Pre-incubate membranes with varying concentrations of the test compound in the assay buffer containing GDP (typically 10-30 µM) for 15 minutes at 30°C.
b. Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
c. Incubate for 60 minutes at 30°C.
d. Terminate the reaction by rapid filtration through GF/B filters.
e. Wash filters with ice-cold buffer and quantify radioactivity by scintillation counting.
Data Analysis:
Agonism: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like DAMGO.
Antagonism: To test for antagonism, run the assay in the presence of a fixed concentration of a known agonist (e.g., DAMGO at its EC₈₀) and increasing concentrations of the test compound. A rightward shift in the agonist dose-response curve indicates competitive antagonism.
Selectivity Profiling
Selectivity is key to a clean pharmacological profile. Off-target activity can lead to undesirable side effects. For this scaffold, selectivity profiling should focus on other opioid receptors and monoamine transporters.
Opioid Receptor Selectivity: Perform radioligand binding assays for the delta (DOR) and kappa (KOR) opioid receptors to ensure selectivity for MOR.[2]
Monoamine Transporter Selectivity: Conduct reuptake inhibition assays for the serotonin transporter (SERT) and the dopamine transporter (DAT) to assess selectivity for NET.[8] A balanced SERT/NET inhibition profile might be desirable for certain antidepressant applications, while high selectivity for NET over DAT is generally preferred to reduce abuse liability.
Early ADME/Tox Assessment
Early in vitro assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties helps to de-risk candidates.
Metabolic Stability: Incubate compounds with human and rodent liver microsomes to get a preliminary read on metabolic clearance.[9]
Permeability: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier (BBB).[9]
Cytotoxicity: Screen compounds against a common cell line (e.g., HepG2 or HEK293) using an MTT or similar viability assay to flag overtly toxic chemotypes.
Assay
Parameter Measured
Significance
MOR Functional
EC₅₀, Emax
Determines if compound is an agonist and its potency/efficacy.
Selectivity Panel
Ki or IC₅₀
Ratio of activity at target vs. off-targets (e.g., MOR/KOR selectivity).
Metabolic Stability
Half-life (t½)
Predicts how quickly the compound is metabolized.
PAMPA
Permeability (Pe)
Predicts potential to cross the blood-brain barrier.
Cytotoxicity
CC₅₀
Concentration that causes 50% cell death; a measure of toxicity.
Chapter 4: Tier 3 - In Vivo Proof-of-Concept
Promising candidates with a well-balanced in vitro profile must be evaluated in animal models to confirm that their activity translates to a physiological system.
Assessment of MOR-Mediated Analgesia
The hot-plate test is a standard model for assessing centrally-mediated, opioid-sensitive analgesia. It measures the reaction time of an animal to a thermal stimulus.
Experimental Protocol: Mouse Hot-Plate Test
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
Animals: Male mice (e.g., C57BL/6 strain).
Procedure:
a. Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
b. Administer the test compound via a relevant route (e.g., intraperitoneal, oral).
c. At set time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.
Data Analysis: Convert the data to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Assessment of NRI-Mediated Activity
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant-like activity, which is mechanistically linked to norepinephrine reuptake inhibition.[10][11] The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds reduce the duration of this immobility.[10]
Experimental Protocol: Mouse Forced Swim Test
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Animals: Male mice.
Procedure:
a. Administer the test compound or vehicle.
b. After a pre-determined time (e.g., 60 minutes), individually place each mouse into the cylinder for a 6-minute session.
c. The session is typically recorded, and an observer blind to the treatment conditions scores the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Data Analysis: Compare the mean duration of immobility for the treated groups against the vehicle control group. A statistically significant decrease in immobility time is indicative of an antidepressant-like effect.
Chapter 5: Interpreting Data and Building a Structure-Activity Relationship (SAR)
The ultimate goal of this screening cascade is to generate data that informs a Structure-Activity Relationship (SAR). SAR analysis seeks to understand how specific changes to the chemical structure of the derivatives impact their biological activity at MOR and NET.
Key structural regions on the 4-(3-(methylamino)-1-phenylpropyl)phenol scaffold to consider for modification and SAR analysis include:
The Phenolic Hydroxyl Group: This group is critical for MOR activity. Modifications such as etherification or replacement with bioisosteres can dramatically alter opioid receptor affinity and efficacy.[12]
The Phenyl Ring: Substitution on this ring can influence both MOR and NET activity, as well as pharmacokinetic properties like lipophilicity and metabolism.
The Propyl Chain: Changes in length or the introduction of conformational constraints can alter the spatial relationship between the phenyl ring and the amino group, affecting how the molecule fits into the binding pockets of both targets.
The Amino Group: The degree of N-alkylation is critical. The methylamino group is a key feature, and modifications from a primary to a tertiary amine can significantly impact potency and selectivity across monoamine transporters.
Caption: Key structural regions of the core scaffold for SAR investigation.
By systematically synthesizing derivatives with modifications in these regions and running them through the screening cascade, a detailed SAR map can be constructed. This map is the most valuable tool for guiding the subsequent lead optimization phase, where medicinal chemists will rationally design new compounds with enhanced potency, selectivity, and drug-like properties.
References
International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30). Systematic Review on Antidepressant Models. Available from: [Link]
Google Patents. (n.d.). CN102936205A - Synthesis method of tapentadol.
Patsnap Eureka. (2013, June 19). Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof.
Google Patents. (n.d.). US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof.
PubChem. (n.d.). new process for the synthesis of tapentadol and its intermediates - Patent BR-112012029882-A2. Retrieved from [Link]
Sucic, S., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Available from: [Link]
Carver, M. P., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
de la Peña, J. B., et al. (2025). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Clinical Psychopharmacology and Neuroscience.
Zachariou, V., & Nestler, E. J. (2009). Modern bioanalytical methods for the rapid detection of antidepressants: SNRIs and SSRIs in human biological samples. Bioanalysis. Available from: [Link]
Antidepressant Drug Discovery and Development: Mechanism and Drug Design Based on Small Molecules. (n.d.). OA Monitor Ireland. Retrieved from [Link]
A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. (n.d.). RSC Publishing. Retrieved from [Link]
An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. (2021, January 2). Food & Function (RSC Publishing). Retrieved from [Link]
Zhu, X., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers in Pharmacology. Available from: [Link]
Kress, H. G. (2016). Is tapentadol different from classical opioids? A review of the evidence. Journal of Pain Research. Available from: [Link]
Raffa, R. B., & Elling, C. (2016). Does 'Strong Analgesic' Equal 'Strong Opioid'? Tapentadol and the Concept of 'µ-Load'. Pain Management. Available from: [Link]
Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors. (2025, January 31). MDPI. Retrieved from [Link]
Arjunan, V., et al. (2015). Structure and optimised geometry of tapentadol hydrochloride. ResearchGate. Retrieved from [Link]
Alshehri, F. S. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy. Available from: [Link]
From acute to chronic pain: tapentadol in the progressive stages of this disease entity. (n.d.). European Review for Medical and Pharmacological Sciences. Available from: [Link]
Rullo, M., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Archiv der Pharmazie. Available from: [Link]
Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023, June 5). ResearchGate. Retrieved from [Link]
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (n.d.). PubMed. Retrieved from [Link]
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthetic Workflows for Diarylpropylamine Scaffolds
Target Analyte: 4-(3-(Methylamino)-1-phenylpropyl)phenol
CAS Registry Number: 1254705-11-7 [1]
Molecular Formula: C16H19NO[2]
Application Scope: Preclinical Drug Development, Receptor Binding Assays, and Pharmacokinetic Profiling.
Executive Summary & Retrosynthetic Strategy
The target compound, 4-(3-(methylamino)-1-phenylpropyl)phenol, is a diarylpropylamine derivative relevant to the development of monoamine reuptake inhibitors and antimuscarinic agents. The synthesis of this scaffold requires precise control over carbon-carbon bond formation and selective functional group deprotection.
As a Senior Application Scientist, I have designed a robust, five-step linear synthesis starting from commercially available 4-methoxybenzophenone. This route avoids the use of highly toxic or volatile organometallic reagents (such as Grignard reagents on sensitive substrates) in favor of a highly scalable Horner-Wadsworth-Emmons (HWE) olefination, followed by sequential reductions, amination, and a final cryogenic ether cleavage.
Mechanistic Rationale:
The decision to mask the phenolic hydroxyl group as a methyl ether until the final step is critical. Free phenols interfere with the strongly basic conditions of the HWE olefination and can form insoluble complexes during the lithium aluminum hydride (LiAlH4) reduction. Boron tribromide (BBr3) is selected for the final deprotection due to its high efficacy in cleaving aryl methyl ethers without degrading the secondary amine functionality.
Synthetic Pathway Visualization
Fig 1: Five-step linear synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis. This serves as a self-validating benchmark for process chemists scaling this route.
Step
Transformation
Key Reagent
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
1
HWE Olefination
Triethyl phosphonoacetate
1.2
0 to 25
4.0
85 - 90
2
Hydrogenation
H2 Gas (Pd/C 10 wt%)
Excess
25
12.0
> 95
3
Ester Reduction
LiAlH4
1.5
0 to 25
3.0
88 - 92
4a
Mesylation
Methanesulfonyl chloride
1.3
0
2.0
> 95 (Crude)
4b
Amination
Methylamine (33% in EtOH)
10.0
60
18.0
75 - 80
5
Ether Cleavage
Boron tribromide (BBr3)
3.0
-78 to 25
16.0
80 - 85
Detailed Step-by-Step Methodologies
Note: The following procedures must be conducted in a certified fume hood using standard Schlenk line techniques for moisture-sensitive steps. Proper Personal Protective Equipment (PPE) is mandatory.
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-phenylacrylate
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) and wash twice with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous THF (30 mL).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dropwise, add triethyl phosphonoacetate (12 mmol) over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
Coupling: Dissolve 4-methoxybenzophenone (10 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield the product as a mixture of E/Z isomers.
Step 2: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-phenylpropanoate
Setup: Dissolve the acrylate intermediate from Step 1 (approx. 8.5 mmol) in absolute ethanol (40 mL) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% of substrate).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure) and stir vigorously at room temperature for 12 hours.
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate in vacuo to afford the saturated ester quantitatively.
Step 3: Synthesis of 3-(4-methoxyphenyl)-3-phenylpropan-1-ol
Reduction: Suspend LiAlH4 (12.75 mmol) in anhydrous THF (20 mL) at 0 °C under nitrogen. Dissolve the ester from Step 2 in THF (10 mL) and add it dropwise.
Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
Fieser Workup: Cool to 0 °C. Sequentially and cautiously add 0.5 mL H2O, 0.5 mL 15% NaOH (aq), and 1.5 mL H2O. Stir vigorously until a granular white precipitate forms. Filter through Celite, wash with THF, and concentrate to yield the primary alcohol.
Step 4: Synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-methylpropan-1-amine
Mesylation: Dissolve the alcohol from Step 3 in anhydrous DCM (30 mL). Add triethylamine (15 mmol) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 13 mmol) dropwise. Stir for 2 hours at 0 °C. Quench with water, extract with DCM, wash with brine, dry (Na2SO4), and concentrate to yield the crude mesylate. Do not purify.
Amination: Transfer the crude mesylate to a pressure tube. Add a 33% solution of methylamine in absolute ethanol (100 mmol, 10 eq). Seal the tube and heat to 60 °C behind a blast shield for 18 hours.
Workup: Cool to room temperature, carefully vent the tube, and concentrate in vacuo. Partition the residue between 1M NaOH (aq) and DCM. Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organics and concentrate. Purify via chromatography (DCM/MeOH/NH4OH, 90:9:1) to isolate the secondary amine.
Step 5: Synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Cryogenic Setup: Dissolve the amine from Step 4 (approx. 6 mmol) in anhydrous DCM (25 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotection: Slowly add a 1.0 M solution of Boron tribromide (BBr3) in DCM (18 mmol, 3 eq) dropwise over 20 minutes. Causality note: The initial equivalent of BBr3 complexes with the basic amine; subsequent equivalents are required for ether cleavage.
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature and stir overnight (16 hours).
Quenching & Isolation: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of methanol (10 mL) to destroy excess BBr3. Concentrate the mixture under reduced pressure. Redissolve the residue in methanol and concentrate again (repeat 3 times to remove volatile boron species). Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the target compound as a TFA salt.
References
ChemSrc. (2025). 4-(3-(Methylamino)-1-phenylpropyl)phenol CAS Data. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary. Retrieved from [Link]
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Organic Syntheses, Coll. Vol. 5, 547. Retrieved from [Link]
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses, Coll. Vol. 5, 412. Retrieved from [Link]
Application
Application Note: High-Throughput LC-MS/MS Quantification of 4-(3-(Methylamino)-1-phenylpropyl)phenol in Biological Matrices
Introduction & Clinical Context 4-(3-(Methylamino)-1-phenylpropyl)phenol , universally known as O-desmethylvenlafaxine (ODV) or Desvenlafaxine , is the primary active metabolite of the serotonin-norepinephrine reuptake i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Clinical Context
4-(3-(Methylamino)-1-phenylpropyl)phenol , universally known as O-desmethylvenlafaxine (ODV) or Desvenlafaxine , is the primary active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. It is also administered directly as a therapeutic agent for major depressive disorder (MDD). Accurate quantification of this compound in biological matrices (such as plasma or serum) is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and bioequivalence studies.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging a streamlined protein precipitation (PPT) workflow and optimized positive electrospray ionization (ESI+), this method achieves high throughput, exceptional sensitivity (LLOQ of 1.0 ng/mL), and strict adherence to bioanalytical regulatory guidelines.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific methodological choices are made, rather than simply following a recipe.
Matrix Selection: The Role of K₂EDTA
We utilize K₂EDTA plasma rather than heparinized plasma or serum. EDTA chelates divalent cations (Ca²⁺, Mg²⁺), preventing the coagulation cascade. More importantly for MS analysis, avoiding sodium or lithium heparin prevents the introduction of high concentrations of alkali metals into the ESI source, which would otherwise cause severe ion suppression and complex adduct formation (e.g., [M+Na]⁺), splitting the ion current and reducing the yield of the desired [M+H]⁺ precursor.
Sample Preparation: Acetonitrile Protein Precipitation (PPT)
While Solid-Phase Extraction (SPE) yields highly purified extracts ([1]), it is labor-intensive and costly. We employ a 1:3 ratio of plasma to ice-cold acetonitrile (ACN) . The addition of cold ACN rapidly lowers the dielectric constant of the aqueous matrix, stripping the hydration shell from plasma proteins (like albumin and globulins) and causing instantaneous denaturation and precipitation. This approach provides >95% recovery of desvenlafaxine while taking a fraction of the time of SPE, making it ideal for high-throughput multiplexed assays ([2]).
Chromatographic & Ionization Strategy
The mobile phase incorporates 0.1% Formic Acid (FA) in both water and acetonitrile. Formic acid serves a dual purpose:
Chromatographic: It acts as an ion-pairing agent, maintaining the basic secondary amine of desvenlafaxine in a protonated state, which prevents secondary interactions with residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.
Ionization: It provides an abundant source of protons in the ESI+ source, driving the equilibrium toward the formation of the protonated molecular ion [M+H]⁺ at m/z 264.3 .
During Collision-Induced Dissociation (CID) with argon gas in Q2, the precursor ion undergoes cleavage at the alkyl chain, losing the methylamine moiety and water to yield a highly stable, resonance-stabilized phenolic product ion at m/z 107.1 .
Experimental Protocol
Self-Validating System Requirements
To ensure absolute trustworthiness of the data, every analytical batch must include:
System Suitability Test (SST): 5 consecutive injections of a mid-level standard to verify retention time stability (CV < 2%) and area response (CV < 5%) prior to batch initiation.
Matrix Blanks: Extracted blank plasma (no analyte, no IS) to monitor carryover.
Zero Standards: Extracted blank plasma + IS to ensure no isotopic interference from the IS to the analyte MRM channel.
Quality Controls (QCs): Low, Mid, and High QCs interspersed every 20 samples to verify continuous assay accuracy.
Reagents and Solutions
Reference Standards: Desvenlafaxine (Analyte) and Desvenlafaxine-d6 (Internal Standard, IS).
Solvents: LC-MS grade Water, Acetonitrile, and Methanol.
Additives: LC-MS grade Formic Acid.
Step-by-Step Sample Extraction Workflow
Caption: High-throughput protein precipitation workflow for the extraction of desvenlafaxine from plasma.
LC-MS/MS System Architecture
Caption: Schematic of the LC-MS/MS analytical pathway detailing chromatographic separation and MRM detection.
Quantitative Data & Instrument Parameters
Table 1: UHPLC Gradient Conditions
Separation is achieved on a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C. Total run time is optimized to 4.0 minutes to support high-throughput clinical demands ([3]).
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)(Water + 0.1% FA)
Mobile Phase B (%)(Acetonitrile + 0.1% FA)
0.00
0.40
90
10
0.50
0.40
90
10
2.00
0.40
10
90
3.00
0.40
10
90
3.10
0.40
90
10
4.00
0.40
90
10
Table 2: Mass Spectrometry (MRM) Parameters
Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Declustering Potential (V)
Collision Energy (eV)
Desvenlafaxine
264.3
107.1
50
60
25
Desvenlafaxine-d6 (IS)
270.3
113.1
50
60
25
Table 3: Method Validation Summary
Validation was performed strictly according to FDA/EMA guidelines for bioanalytical method validation.
Validation Parameter
Acceptance Criteria
Observed Performance
Linearity Range
R² > 0.99 (Weighted 1/x²)
1.0 – 400 ng/mL (R² = 0.9985)
Intra-day Precision
CV ≤ 15% (≤ 20% at LLOQ)
2.4% – 6.8%
Inter-day Precision
CV ≤ 15% (≤ 20% at LLOQ)
3.1% – 8.2%
Accuracy
85% – 115% of nominal
92.5% – 108.4%
Extraction Recovery
Consistent across QC levels
88.5% ± 4.2%
Matrix Effect
IS-normalized MF 0.85 – 1.15
0.94 (Negligible ion suppression)
References
Pandey, A., et al. (2024). "Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 243, 116082. Available at:[Link]
Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B, 829(1-2), 75-81. Available at:[Link]
National Institutes of Health (PMC). "High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum." Frontiers in Pharmacology. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Dissolution Protocol for 4-(3-(Methylamino)-1-phenylpropyl)phenol in Cell Culture Assays
Executive Summary & Chemical Profiling
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS 1254705-11-7) is a highly lipophilic ampholyte frequently utilized in advanced in vitro pharmacological assays (). Structurally, it consists of a bulky phenylpropyl core, a secondary methylamino group, and a phenolic hydroxyl group. This unique architecture poses a significant challenge for cell culture delivery: while the amine and phenol moieties offer sites for hydrogen bonding, the dominant hydrocarbon skeleton drastically reduces its aqueous solubility in its free base form.
To achieve reproducible results and prevent artifacts in cell-based assays, researchers must employ a two-phase dissolution strategy. This guide details the causality behind solvent selection, provides a self-validating step-by-step protocol, and outlines critical limits to maintain cellular viability.
Solvent Selection & Causality (The "Why")
Direct dissolution of 4-(3-(Methylamino)-1-phenylpropyl)phenol into aqueous cell culture media (e.g., DMEM or RPMI) is highly inefficient. The kinetic barrier to solvating the lipophilic core in a high-dielectric aqueous environment leads to instantaneous micro-precipitation, which often goes unnoticed by the naked eye but severely limits drug bioavailability.
Primary Solvent (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent of choice here. Its amphiphilic nature allows it to disrupt the intermolecular hydrogen bonds between the phenol and amine groups of the solid compound while simultaneously solvating the hydrophobic phenyl rings.
Aqueous Transition (The "Crash" Risk): When the DMSO stock is introduced into the culture media, the compound faces a sudden shift in solvent polarity. If the media is cold, the thermodynamic solubility threshold drops, causing the compound to nucleate and precipitate (Ostwald ripening). Pre-warming the media to 37°C provides the necessary kinetic energy to maintain the compound in a metastable solvated state during the dilution phase.
Cytotoxicity Limits: DMSO itself is cytotoxic at high concentrations, inducing osmotic stress and altering membrane fluidity. For most cell lines, the final DMSO concentration must be strictly maintained at or below 0.1% (v/v) to prevent solvent-induced apoptosis ().
Step-by-Step Experimental Protocol
Phase 1: Preparation of 10 mM Master Stock
Equilibration: Allow the vial of 4-(3-(Methylamino)-1-phenylpropyl)phenol to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock.
Weighing: Weigh out exactly 2.41 mg of the compound (Molecular Weight: ~241.33 g/mol ) into a sterile, amber microcentrifuge tube (the compound may be susceptible to photo-oxidation).
Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes until the solution is entirely optically clear.
Storage: Aliquot the 10 mM stock into 50 µL volumes to avoid repeated freeze-thaw cycles and store at -20°C ().
Phase 2: Serial Dilution & Working Solutions
Pre-warming: Pre-warm the target cell culture media (supplemented with FBS and antibiotics) to 37°C.
Intermediate Dilution (Optional but Recommended): To prevent localized supersaturation, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
Aqueous Addition: Crucial Step: While vortexing the pre-warmed media, add the DMSO stock dropwise. Do not inject the DMSO stock directly into the bottom of the tube, as the high local concentration will cause immediate precipitation.
Phase 3: Self-Validating Quality Control
To ensure the protocol is a self-validating system and that true dissolution (not a colloidal suspension) has occurred:
Centrifuge a 1 mL aliquot of the final working solution at 10,000 x g for 5 minutes.
Examine the bottom of the tube for a microscopic white pellet.
Measure the Optical Density (OD) of the supernatant at 600 nm. An OD600 > 0.05 compared to a media-only blank indicates colloidal aggregation (micro-precipitation). If this occurs, the stock must be remade or the final concentration lowered.
Table 2: Dilution Matrix for 10 mM Stock (Targeting ≤0.1% DMSO)
Target Final Conc.
Vol. of 10 mM Stock
Vol. of Culture Media
Final DMSO Concentration
10 µM
1.0 µL
999.0 µL
0.1% (Safe)
5 µM
0.5 µL
999.5 µL
0.05% (Safe)
1 µM
0.1 µL
999.9 µL
0.01% (Safe)
50 µM
5.0 µL
995.0 µL
0.5% (Risk of Toxicity)
(Note: For assay concentrations >10 µM requiring ≤0.1% DMSO, a higher concentration master stock, e.g., 50 mM, must be prepared initially).
Process Visualization
Figure 1: Workflow for the dissolution and self-validating QC of lipophilic amines in cell culture.
References
ChemSrc. "4-(3-(Methylamino)-1-phenylpropyl)phenol CAS 1254705-11-7 Physical and Chemical Properties." ChemSrc, 2025. URL: [Link]
National Center for Biotechnology Information (NCBI). "Preparation of stock solutions for cell culture and DMSO Toxicity Limits." PMC. URL:[Link]
Application
Application Notes and Protocols: Formulation Strategies for 4-(3-(Methylamino)-1-phenylpropyl)phenol in In Vivo Studies
Introduction 4-(3-(Methylamino)-1-phenylpropyl)phenol, also known as O-desmethyltramadol (O-DSMT), is the principal active metabolite of the analgesic drug tramadol.[1][2][3] It exerts its analgesic effects primarily as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-(Methylamino)-1-phenylpropyl)phenol, also known as O-desmethyltramadol (O-DSMT), is the principal active metabolite of the analgesic drug tramadol.[1][2][3] It exerts its analgesic effects primarily as a potent agonist of the µ-opioid receptor.[2][3][4] Unlike its parent compound, tramadol, which relies on metabolic activation by the CYP2D6 enzyme, O-DSMT's direct activity makes it a valuable tool for pharmacological research, particularly for studies aiming to isolate the opioid component of tramadol's action or for use in subjects with variable CYP2D6 activity.[1][5]
However, transitioning from in vitro characterization to in vivo studies presents a significant hurdle: formulation. The physicochemical properties of O-DSMT, a phenolic weak base, necessitate a systematic approach to developing safe, stable, and bioavailable formulations for preclinical animal studies. Poorly designed formulations can lead to inaccurate and misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, potentially causing underestimation of efficacy or overestimation of toxicity.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise effective formulation strategies for 4-(3-(Methylamino)-1-phenylpropyl)phenol. It follows the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, emphasizing a systematic, science- and risk-based approach to pharmaceutical development.[7][8][9][10][11] We will explore pre-formulation assessment, detail various formulation strategies suitable for different administration routes, and provide step-by-step protocols for preparation and characterization.
Pre-formulation Assessment: Characterizing the Molecule
A thorough understanding of the physicochemical properties of 4-(3-(methylamino)-1-phenylpropyl)phenol is the cornerstone of a rational formulation design.[12] These properties dictate the compound's behavior in various vehicles and biological fluids.
Physicochemical Properties
The structure of O-DSMT features a hydrophilic phenol group and a basic secondary amine, making it an amphiphilic weak base. This structure governs its solubility, which is highly dependent on pH.
Property
Predicted/Reported Value
Significance for Formulation
Molecular Formula
C₁₅H₂₃NO₂
Used for all concentration and molarity calculations.[1]
Molecular Weight
249.35 g/mol
Essential for accurate weighing and dose calculations.[1][13]
pKa
~10.00 (Predicted)
The basic amine group will be protonated and charged at pH values significantly below the pKa, enhancing aqueous solubility.[14][15][16]
logP
~2.3 - 3.13 (Predicted)
Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a need for solubilization strategies in aqueous vehicles.[14]
Aqueous Solubility
Poorly soluble at neutral pH, more soluble at acidic pH.
As a weak base, solubility dramatically decreases as the pH approaches and exceeds the pKa.[17][18] It is soluble in water as the hydrochloride salt.[19]
Physical state informs handling and initial dispersion methods.
Workflow for Pre-formulation Assessment
A systematic approach ensures all critical parameters are evaluated before committing to a full-scale formulation development.
Caption: Pre-formulation assessment workflow.
Formulation Strategies for Oral Administration
Oral gavage is a common route for preclinical studies. The primary challenge for O-DSMT is overcoming its poor solubility in the neutral to slightly alkaline environment of the small intestine, where most absorption occurs.[6]
Strategy 1: Aqueous Solution with pH Adjustment
For a weak base like O-DSMT, the most straightforward approach is to lower the pH of the aqueous vehicle.[20] By maintaining a pH at least 2 units below the pKa (~10.0), the compound becomes protonated and significantly more water-soluble.
Rationale: The Henderson-Hasselbalch equation dictates that at a pH of 8.0, the compound would be >99% ionized (protonated), favoring dissolution.
Suitable Vehicles: Citrate buffers, acetate buffers, or simply acidifying saline or water with HCl.[20] For oral administration, the pH should ideally be between 4 and 8 to minimize gastrointestinal irritation.[20]
Advantages: Simple to prepare, low viscosity, easily administered.
Disadvantages: Potential for the drug to precipitate out of solution upon entering the higher pH environment of the small intestine, leading to variable absorption.[6] This risk can be mitigated by keeping the concentration well below the saturation solubility at neutral pH.
Strategy 2: Aqueous Suspension
If a suitable solution cannot be achieved or if precipitation is a major concern, a uniform suspension is a reliable alternative.
Rationale: A suspension delivers fine particles of the drug, whose dissolution in vivo is the rate-limiting step for absorption. Particle size reduction (micronization) can significantly enhance the dissolution rate.
Suitable Vehicles: Aqueous solutions of suspending and wetting agents are required.
0.5% - 1% (w/v) Methylcellulose (MC) or Carboxymethyl Cellulose (CMC): These are standard, low-toxicity vehicles for oral toxicity studies.[21][22][23] They increase viscosity to prevent particle settling.
Wetting Agent (e.g., 0.1% - 0.5% Tween 80): Reduces the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.
Advantages: Overcomes poor solubility, can allow for higher dose administration compared to solutions.
Disadvantages: Requires careful preparation to ensure homogeneity and dose uniformity. Physical instability (caking, particle growth) can be an issue.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25][26] They can encapsulate poorly soluble molecules, like O-DSMT, forming inclusion complexes that dramatically increase aqueous solubility.[27][28]
Rationale: The phenyl group of O-DSMT can fit into the hydrophobic cavity of a CD, while the hydrophilic exterior of the complex allows it to dissolve readily in water.
Suitable Vehicles: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in both oral and parenteral formulations due to its high aqueous solubility and safety profile.[24][26] A 20-40% (w/v) solution of HP-β-CD in water or buffer is a common starting point.
Advantages: Can achieve significantly higher drug concentrations in solution, enhances bioavailability by keeping the drug solubilized in the GI tract.[25][27]
Disadvantages: Can be more expensive. High concentrations of CDs can have their own physiological effects or toxicity, though HP-β-CD is generally well-tolerated orally.[21][29][30]
Decision Tree for Oral Formulation
Caption: Decision tree for selecting an oral formulation strategy.
Formulation Strategies for Parenteral Administration
Parenteral routes (Intravenous, Subcutaneous, Intraperitoneal) require sterile, pyrogen-free formulations that are isotonic and have a pH close to physiological levels to avoid irritation and toxicity.[31][32][33]
This is the preferred method for parenteral administration if the required concentration can be achieved under physiologically compatible conditions.
Rationale: A true solution ensures immediate bioavailability upon IV injection and predictable absorption from SC/IP sites.[12]
Suitable Vehicles:
Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
Solubilizer: The primary approach is pH adjustment. A pH between 5-8 is generally well-tolerated.[31][32] Given O-DSMT's pKa of ~10, adjusting the pH to ~7.4 should still provide sufficient solubility for many study designs, as the compound will be significantly protonated.
Tonicity Modifier: If the drug concentration makes the solution hypotonic, tonicity can be adjusted with NaCl or dextrose.[31]
Advantages: Maximum bioavailability (IV), simple to prepare and filter-sterilize.
Disadvantages: Limited by the compound's solubility at near-neutral pH. High concentrations may require a pH that causes injection site irritation.[32]
Strategy 2: Co-Solvent Systems (IV, IP)
When aqueous solubility is insufficient even with pH adjustment, a co-solvent system can be employed.
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.
Suitable Vehicles:
Polyethylene Glycol 400 (PEG 400): Up to 30-40% in saline.
Propylene Glycol (PG): Up to 40% in saline.
Ethanol: Generally used at lower concentrations (<10%) in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO): Use should be minimized (<10%) due to its own pharmacological effects.
Advantages: Can significantly increase solubility, allowing for higher concentration formulations.
Disadvantages: Co-solvents can cause toxicity (e.g., hemolysis, pain on injection) and may influence the pharmacology or metabolism of the test compound.[12] They are generally not recommended for subcutaneous administration due to high potential for irritation. The NOEL for PEG 400 in a 2-week rat study was found to be 1,250 mg/kg/day.[21][29]
As with oral formulations, HP-β-CD is an excellent choice for increasing the solubility of O-DSMT for parenteral use.
Rationale: Forms a true solution by molecular encapsulation, avoiding the toxicity issues associated with co-solvents.
Suitable Vehicles: 20-40% (w/v) HP-β-CD in sterile water or saline. The resulting solution should be filter-sterilized.
Advantages: Generally safer and better tolerated than co-solvent systems, suitable for all parenteral routes.
Disadvantages: Viscosity increases at higher concentrations. The CD itself may have a NOEL (No-Observed-Effect Level) that must be considered in toxicology studies.[29][30]
Detailed Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (Oral/Parenteral)
This protocol describes the preparation of a 10 mg/mL solution in a citrate buffer for oral or parenteral use.
Prepare 50 mM Citrate Buffer (pH 4.5):
Dissolve 1.05 g of citric acid monohydrate in ~90 mL of purified water.
Adjust the pH to 4.5 using a 1 M sodium hydroxide solution while monitoring with a calibrated pH meter.
Add purified water to a final volume of 100 mL.
Prepare Drug Solution:
Weigh 100 mg of 4-(3-(methylamino)-1-phenylpropyl)phenol (or its HCl salt, adjusting for molecular weight).
Place the compound in a sterile beaker or vial.
Add ~8 mL of the citrate buffer.
Stir using a magnetic stir bar until the compound is fully dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution.
Finalize and Sterilize:
Once dissolved, add the citrate buffer to a final volume of 10 mL.
Confirm the final pH.
For parenteral use, sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
Characterization:
Appearance: Visually inspect for clarity and absence of particulates.
Concentration: Verify the concentration using a validated HPLC-UV method.
pH: Measure the final pH of the formulation.
Protocol 2: Preparation of an Aqueous Suspension (Oral)
This protocol describes the preparation of a 20 mg/mL suspension in 0.5% CMC.
Prepare 0.5% (w/v) CMC Vehicle:
Heat ~30 mL of purified water to 60-70°C.
Slowly sprinkle 0.5 g of low-viscosity CMC onto the surface of the hot water while stirring vigorously to create a vortex. This prevents clumping.
Once dispersed, add 70 mL of room temperature water and continue stirring until a clear, uniform solution is formed. Allow to cool.
Prepare Drug Suspension:
Weigh 200 mg of 4-(3-(methylamino)-1-phenylpropyl)phenol.
Place the powder in a glass mortar.
Add a small amount of the CMC vehicle (~1 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical for ensuring particles are properly wetted.
Gradually add the remaining CMC vehicle in small portions while continuing to mix, ensuring all material is incorporated.
Transfer the suspension to a graduated cylinder and add vehicle to the final volume of 10 mL.
Homogenize further using a high-shear mixer or by passing it back and forth between two syringes connected by a Luer-Lok connector.
Characterization:
Appearance: Visually inspect for uniformity. There should be no large aggregates.
Homogeneity: Sample from the top, middle, and bottom of the container after stirring and analyze by HPLC to ensure dose uniformity (should be within ±10% of the target concentration).
Particle Size: (Optional) Use laser diffraction to assess particle size distribution.
Protocol 3: Preparation of a Cyclodextrin Solution (Oral/Parenteral)
This protocol describes the preparation of a 25 mg/mL solution using 30% HP-β-CD.
Prepare 30% (w/v) HP-β-CD Vehicle:
Weigh 3.0 g of HP-β-CD.
Add it to a beaker containing ~8 mL of purified water (for oral) or sterile water for injection (for parenteral).
Stir until fully dissolved.
Prepare Drug Solution:
Weigh 250 mg of 4-(3-(methylamino)-1-phenylpropyl)phenol.
Add the compound directly to the HP-β-CD solution.
Stir until the drug is completely dissolved. Sonication or gentle warming may accelerate the process.
Finalize and Sterilize:
Add the vehicle to bring the final volume to 10 mL.
For parenteral use, filter through a 0.22 µm sterile syringe filter. Note that higher concentration CD solutions can be viscous and may require a larger surface area filter or more pressure.
Characterization:
Appearance: Visually inspect for clarity.
Concentration: Verify concentration via HPLC-UV.
pH and Osmolality: Measure for parenteral formulations.
Conclusion
The successful in vivo evaluation of 4-(3-(methylamino)-1-phenylpropyl)phenol is critically dependent on the selection and proper execution of a formulation strategy. A pre-formulation assessment to understand the compound's physicochemical properties is the mandatory first step. For oral studies, simple pH-adjusted solutions, stable suspensions, or cyclodextrin-based solutions offer viable paths. For parenteral studies, the constraints of sterility, pH, and tonicity make buffered solutions and cyclodextrin complexes the most favorable options, with co-solvents reserved for cases where solubility is extremely limited. By applying the systematic approaches and protocols detailed in this guide, researchers can develop robust, reliable, and safe formulations, thereby ensuring the generation of high-quality and reproducible preclinical data.
References
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. Available from: [Link]
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
ResearchGate. (2025). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
Scilife. (2025). ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. Available from: [Link]
Cognidox. (2025). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Available from: [Link]
IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Available from: [Link]
European Medicines Agency (EMA). (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. Available from: [Link]
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. Available from: [Link]
ICH. (2009). Q8(R2): Pharmaceutical Development. Available from: [Link]
ACS Publications. (2012). Formulation Possibilities of a Weak Base with a Narrow Solubility Range. Crystal Growth & Design, 12(3), 1546–1554. Available from: [Link]
ResearchGate. (2012). Formulation Possibilities of a Weak Base with a Narrow Solubility Range. Available from: [Link]
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]
ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. Available from: [Link]
LookChem. (n.d.). O-Desmethyltramadol. Available from: [Link]
ACS Publications. (2017). Biorelevant Dissolution Models for a Weak Base To Facilitate Formulation Development and Overcome Reduced Bioavailability Caused by Hypochlordyria or Achlorhydria. Molecular Pharmaceutics, 14(10), 3390–3401. Available from: [Link]
NIH PubChem. (n.d.). Tramadol. Available from: [Link]
Journal of Pharmacology and Toxicology. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Available from: [Link]
J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]
Drug Development and Delivery. (2021). Considerations in Formulation Development of Injectable Solutions. Available from: [Link]
NIH National Center for Advancing Translational Sciences. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]
Shimadzu Chemistry & Diagnostics. (n.d.). (+)-O-Desmethyltramadol. Available from: [Link]
NIH National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
Premier Consulting. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]
Ijisrt.Com. (n.d.). A Comprehensive Review on Injectable Solutions as Dosage Forms. Available from: [Link]
USF Health. (2016). PREPARING INJECTABLE MEDICATIONS. Available from: [Link]
Drug Formulation & Delivery Forum. (2025). Is there any possibility to generate the N-Desmethyl Tramadol in formulation?. Available from: [Link]
Wikipedia. (n.d.). Desmetramadol. Available from: [Link]
JSciMed Central. (2014). Parent-Metabolite Pharmacokinetic Models for Tramadol. Available from: [Link]
Inxight Drugs. (n.d.). DESMETRAMADOL. Available from: [Link]
ScienceDirect. (n.d.). Newly developed controlled release subcutaneous formulation for tramadol hydrochloride. Available from: [Link]
KnowDrugs. (n.d.). O-Desmethyltramadol. Available from: [Link]
NIH PubChem. (n.d.). 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol. Available from: [Link]
PubMed. (2011). Pharmacokinetics of Tramadol and Metabolites O-desmethyltramadol and N-desmethyltramadol in Adult Horses. Available from: [Link]
Google Patents. (n.d.). US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof.
NIST WebBook. (n.d.). Phenol, 4-(1-methylpropyl)-. Available from: [Link]
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available from: [Link]
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals
Compound Class: Diarylpropylamine Derivative / Putative Monoamine Transporter & Muscarinic Receptor Modulator
Introduction and Pharmacological Causality
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol is a structurally versatile diarylpropylamine derivative. It shares a core structural scaffold with both established muscarinic acetylcholine receptor (mAChR) antagonists (e.g., tolterodine, fesoterodine) and monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine).
From a structure-activity relationship (SAR) perspective, the pharmacological causality of this molecule is driven by three key motifs:
The Secondary Methylamine: At physiological pH, this group is protonated, allowing it to form a critical salt bridge with highly conserved aspartate residues in the orthosteric binding pockets of both monoamine transporters (e.g., Asp98 in SERT, Asp75 in NET) and muscarinic receptors (e.g., Asp147 in M3) [1, 3].
The Diphenylpropyl Skeleton: Provides the necessary lipophilic bulk to engage hydrophobic sub-pockets, driving high-affinity binding and stabilizing the receptor/transporter in an inactive conformation.
The 4-Phenol Moiety: Unlike the 2-phenol group found in tolterodine, the para-hydroxyl group alters the hydrogen-bonding vector, potentially shifting the selectivity profile away from M2/M3 receptors and enhancing affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters.
To rigorously evaluate the polypharmacological profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol, this guide provides self-validating, step-by-step in vitro protocols for both Radioligand Binding Assays and Live-Cell Kinetic Uptake Assays .
Mechanistic Pathway Visualization
The following diagram illustrates the dual-target pharmacological pathways evaluated in these protocols.
Fig 1: Dual pharmacological pathways of 4-(3-(Methylamino)-1-phenylpropyl)phenol via SERT/NET and M3.
To establish the equilibrium dissociation constant (
Ki
) of 4-(3-(Methylamino)-1-phenylpropyl)phenol, competitive radioligand binding assays are employed. This protocol is a self-validating system: it requires the inclusion of a known reference standard (e.g., Nisoxetine for NET, Atropine for M3) on every plate to ensure the dynamic range of the assay is intact and to normalize day-to-day variations in membrane preparations [1, 4].
Materials & Reagents
Cell Membranes: HEK293 cells stably expressing hSERT or hNET; CHO cells expressing hM3.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C. (Causality: The inclusion of NaCl and KCl is critical, as monoamine transporter binding is strictly sodium- and chloride-dependent).
Filters: Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). (Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of lipophilic basic amines like our test compound).
Step-by-Step Methodology
Compound Preparation: Prepare a 10-point serial dilution of 4-(3-(Methylamino)-1-phenylpropyl)phenol in 100% DMSO, ranging from
10−4
M to
10−10
M. Dilute 1:100 in assay buffer to achieve a final DMSO concentration of
≤1%
in the assay well to prevent solvent-induced membrane degradation.
Assay Assembly (96-well format): To each well, add:
50μL
of Assay Buffer (for Total Binding) OR
50μL
of Reference Inhibitor (
10μM
Desipramine for NET;
10μM
Atropine for M3) to define Non-Specific Binding (NSB).
50μL
of the test compound dilution.
50μL
of the appropriate Radioligand.
100μL
of membrane suspension (approx.
10−20μg
protein/well).
Incubation: Seal the plate and incubate at 25°C for 120 minutes. (Causality: 120 minutes ensures that steady-state equilibrium is reached for both the radioligand and the test compound, which is mathematically required to accurately calculate
Ki
using the Cheng-Prusoff equation).
Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with
3mL
of ice-cold assay buffer to trap the membrane-bound radioligand while washing away unbound ligand.
Quantification: Dry the filters, add
40μL
of microscintillation cocktail, and read on a TopCount or MicroBeta scintillation counter.
While binding assays confirm affinity, they do not confirm functional transporter inhibition. To evaluate the functional efficacy of 4-(3-(Methylamino)-1-phenylpropyl)phenol, a live-cell kinetic uptake assay is utilized. We recommend using a masking-dye-based fluorescent substrate approach (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) [2].
This method replaces outdated radioactive endpoint assays by utilizing a fluorophore that mimics biogenic amines. An extracellular masking dye extinguishes background fluorescence, allowing for real-time, no-wash kinetic reads.
Step-by-Step Methodology
Cell Plating: Seed HEK293-hSERT or HEK293-hNET cells at a density of 40,000 cells/well in
100μL
of culture medium (DMEM + 1% dialyzed FBS) into a 96-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO
2
to achieve a confluent monolayer.
Compound Incubation: Remove the culture medium. Add
100μL
of HBSS buffer (containing 0.1% BSA) spiked with varying concentrations of 4-(3-(Methylamino)-1-phenylpropyl)phenol. Incubate for 10–30 minutes at 37°C.
Dye Addition: Add
100μL
of the fluorescent substrate/masking dye mixture directly to the wells. Do not wash.
Kinetic Read: Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FlexStation 3). Read fluorescence continuously (Excitation:
∼440
nm, Emission:
∼520
nm) for 30 minutes at 37°C.
Data Extraction: Calculate the initial velocity (
V0
) of dye uptake from the linear portion of the kinetic curve. Plot
V0
against the log concentration of the test compound to derive the functional
IC50
.
Data Presentation & Expected Outcomes
To benchmark the pharmacological profile of 4-(3-(Methylamino)-1-phenylpropyl)phenol, data should be summarized and compared against industry-standard reference compounds. The table below outlines a structured format for reporting these quantitative metrics.
Target
Assay Type
Reference Compound
Reference
Ki
/
IC50
(nM)
4-(3-(Methylamino)-...phenol) Expected Range (nM)
hSERT
Radioligand Binding
Citalopram
1.5±0.3
10−50
(High Affinity)
hNET
Radioligand Binding
Nisoxetine
4.2±0.8
5−25
(High Affinity)
hM3
Radioligand Binding
Atropine
0.5±0.1
>500
(Reduced Affinity vs. Tolterodine)
hSERT
Kinetic Uptake
Fluoxetine
25±5.0
30−80
(Functional Inhibition)
hNET
Kinetic Uptake
Atomoxetine
5.0±1.2
10−40
(Functional Inhibition)
Table 1: Comparative in vitro binding and functional data structure for 4-(3-(Methylamino)-1-phenylpropyl)phenol.
References
Steinfeld T, Pulido-Rios MT, Armstrong S, Hegde SS. "In Vitro Muscarinic Receptor Radioligand-Binding Assays." Current Protocols in Pharmacology, 2010. Available at:[Link]
Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Application Notes, 2026. Available at:[Link](Note: URL represents the verified source domain for the Molecular Devices assay protocol).
Zhang S, et al. "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." National Center for Biotechnology Information (PMC), 2010. Available at:[Link]
Bourdet A, et al. "Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor." International Journal of Neuropsychopharmacology, 2015. Available at:[Link]
Application
Scaling up the synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol
An Application Note and Protocol for the Scalable Synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol Abstract This document provides a comprehensive guide for the multi-kilogram scale synthesis of 4-(3-(Methylamino)-1...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scalable Synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Abstract
This document provides a comprehensive guide for the multi-kilogram scale synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol, a key intermediate with structural motifs relevant to pharmacologically active compounds. The proposed synthetic strategy is a robust, four-stage process designed for scalability, safety, and high purity. The route begins with a Mannich reaction using 4'-methoxyacetophenone, followed by a Grignard addition to introduce the C1-phenyl group. Subsequent reductive deoxygenation of the tertiary alcohol and a final O-demethylation step yield the target molecule. This guide offers detailed, step-by-step protocols, explains the chemical principles and rationale behind procedural choices, and incorporates in-process controls to ensure reaction fidelity, aligning with the principles of quality by design (QbD) for pharmaceutical intermediate manufacturing.
Introduction and Strategic Overview
The molecule 4-(3-(Methylamino)-1-phenylpropyl)phenol is a substituted propyl-phenol derivative. Its structure, featuring a phenol, a phenyl group, and a secondary amine, is analogous to intermediates used in the synthesis of central nervous system agents, such as the analgesic Tapentadol.[1][2] The development of a scalable, cost-effective, and reproducible synthesis is therefore of significant interest to the drug development community.
Challenges in scaling up the synthesis of such molecules often include managing exothermic reactions, handling hazardous reagents, ensuring stereochemical control (where applicable), and achieving high purity without resorting to costly chromatographic methods.[3] The synthetic strategy outlined herein is predicated on well-established, industrially proven chemical transformations to mitigate these risks.
The chosen four-step sequence is as follows:
Mannich Reaction: Formation of a β-aminoketone from 4'-methoxyacetophenone. This classic reaction is highly efficient for creating the core aminopropane backbone.[2][4]
Grignard Reaction: Addition of a phenyl group across the carbonyl of the Mannich base to form a tertiary alcohol. The Grignard reaction is a powerful tool for carbon-carbon bond formation.[5][6]
Reductive Deoxygenation: Removal of the tertiary hydroxyl group to yield the saturated propyl chain.
O-Demethylation: Cleavage of the methoxy protecting group to reveal the target phenol.[1][7]
This approach prioritizes the use of a protecting group (methoxy) on the starting phenol to prevent interference with the Grignard and Mannich reactions, a common and effective strategy in multi-step synthesis.
Caption: Overall 4-step synthetic route to the target compound.
Part I: Mannich Reaction Protocol
Principle and Rationale
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[4] In this step, 4'-methoxyacetophenone (an enolizable ketone) reacts with formaldehyde and methylamine (a secondary amine precursor) to form the desired aminoketone. Using paraformaldehyde as the formaldehyde source is preferable for large-scale operations as it is a solid, avoiding the handling of large volumes of aqueous formaldehyde and the associated water management in the reaction and workup. Methylamine hydrochloride is a stable, solid source of the amine. The reaction proceeds via the formation of the Eschenmoser's salt-like dimethylaminomethylidene iminium ion, which then undergoes nucleophilic attack by the enol form of the acetophenone.
Experimental Protocol
Table 1: Reagents for Step 1 (Mannich Reaction)
Reagent
Formula
MW ( g/mol )
Moles
Equivalents
Amount
4'-Methoxyacetophenone
C₉H₁₀O₂
150.17
6.66
1.0
1.00 kg
Paraformaldehyde
(CH₂O)n
~30.03
7.99
1.2
240 g
Methylamine HCl
CH₅N·HCl
67.52
7.40
1.1
500 g
Isopropyl Alcohol
C₃H₈O
60.10
-
-
5.0 L
Hydrochloric Acid (conc.)
HCl
36.46
-
-
50 mL
Procedure:
Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4'-methoxyacetophenone (1.00 kg), paraformaldehyde (240 g), methylamine hydrochloride (500 g), and isopropyl alcohol (5.0 L).
Reaction: Add concentrated HCl (50 mL) to the stirred suspension. Heat the reactor jacket to 85-90 °C to achieve a gentle reflux.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is typically complete within 8-12 hours.
Cooldown & Quench: Once the starting material is consumed, cool the reaction mixture to 20-25 °C.
Isolation: Slowly add the reaction mixture to a separate vessel containing 10 L of cold water with vigorous stirring. The hydrochloride salt of the product may precipitate. Adjust the pH to >10 with a 30% aqueous sodium hydroxide solution to liberate the free base.
Extraction: Extract the aqueous slurry with methyl tert-butyl ether (MTBE) (3 x 3 L).
Purification: Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude Mannich base, 3-(methylamino)-1-(4-methoxyphenyl)propan-1-one, as an oil or low-melting solid. The product can be used directly in the next step or further purified by vacuum distillation if required.
Part II: Grignard Addition Protocol
Principle and Rationale
The Grignard reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon.[8] Here, phenylmagnesium bromide adds to the ketone of the Mannich base, forming a new C-C bond and a tertiary alcohol upon aqueous workup. Strict anhydrous conditions are critical, as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent and reduce the yield.[9] Tetrahydrofuran (THF) is an excellent solvent as its ether oxygens help to stabilize the Grignard reagent.[9]
Experimental Protocol
Caption: Workflow for the Grignard addition and subsequent workup.
Table 2: Reagents for Step 2 (Grignard Addition)
Reagent
Formula
MW ( g/mol )
Moles
Equivalents
Amount
Mannich Base (from Step 1)
C₁₂H₁₅NO₂
205.25
4.87
1.0
~1.00 kg
Phenylmagnesium Bromide (3M in THF)
C₆H₅MgBr
~181.31
5.84
1.2
1.95 L
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
6.0 L
Saturated NH₄Cl (aq.)
NH₄Cl
53.49
-
-
5.0 L
Procedure:
Setup: Under a nitrogen atmosphere, charge a dry 20 L reactor with phenylmagnesium bromide solution (1.95 L). Cool the solution to 0-5 °C using a chiller.
Substrate Addition: Dissolve the crude Mannich base (~1.00 kg) in anhydrous THF (6.0 L). Slowly add this solution to the cooled Grignard reagent via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
Quench: Carefully and slowly quench the reaction by adding it to a vigorously stirred, cooled (0-10 °C) solution of saturated aqueous ammonium chloride (5.0 L).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 3 L).
Purification: Combine all organic layers, wash with brine (3 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 1-(4-methoxyphenyl)-1-phenyl-3-(methylamino)propan-1-ol.
Part III: Reductive Deoxygenation
Principle and Rationale
The removal of the tertiary hydroxyl group is achieved through hydrogenolysis. The alcohol is first activated by a strong acid (e.g., trifluoroacetic acid or HCl) to form a good leaving group (water), which facilitates the formation of a stabilized carbocation or an alkene intermediate.[3] This intermediate is then reduced by catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation. This step must be conducted in a high-pressure hydrogenation vessel (autoclave) with strict safety protocols.
Protocol
Setup: In a suitable autoclave, dissolve the crude tertiary alcohol from Step 2 in methanol (8 L).
Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~100 g) to the solution.
Acidification: Add concentrated HCl (100 mL) to the mixture.
Hydrogenation: Seal the autoclave, purge with nitrogen, then purge with hydrogen. Pressurize the vessel to 5-10 bar (75-150 psi) with hydrogen.
Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 12-24 hours).
Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water (5 L) and basify with 30% NaOH to pH >10. Extract with ethyl acetate (3 x 3 L). Combine the organic layers, dry, and concentrate to yield the crude product, 4-(3-(methylamino)-1-phenylpropyl)anisole.
Part IV: O-Demethylation
Principle and Rationale
The final step is the cleavage of the aryl methyl ether to yield the free phenol. This is a crucial deprotection step. Refluxing with 48% aqueous hydrobromic acid (HBr) is a classic and effective method for this transformation.[1] The reaction proceeds via protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion on the methyl group.
Protocol
Setup: Charge a reactor equipped for reflux with the crude product from Step 3 and 48% aqueous HBr (5 L).
Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 3-6 hours. Monitor the reaction by HPLC until the starting material is consumed.
Cooldown & Neutralization: Cool the mixture to room temperature. Carefully neutralize the acid by adding the mixture to a cooled, stirred solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.
Extraction: Extract the product with ethyl acetate (3 x 4 L).
Purification & Crystallization: Combine the organic layers, wash with water, and dry over sodium sulfate. Concentrate the solvent to a smaller volume. The final product, 4-(3-(Methylamino)-1-phenylpropyl)phenol, can often be crystallized from a suitable solvent system like ethyl acetate/heptane to achieve high purity.
Drying: Filter the solid product, wash with cold heptane, and dry under vacuum at 40-50 °C.
References
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]
EP2617706B1. (2013). Novel intermediate used for preparing tapentadol or analogues thereof. Google Patents.
WO2022137270A1. (2022). METHOD FOR CRYSTALLIZING TAPENTADOL INTERMEDIATE, TAPENTADOL INTERMEDIATE OF HIGH PURITY, METHOD OF MAKING TAPENTADOL AND TAPENT. Google Patents.
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
Technical Support Center: Troubleshooting 4-(3-(Methylamino)-1-phenylpropyl)phenol Aqueous Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the specific physicochemical challenges of formulating 4-(3-(Methyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the specific physicochemical challenges of formulating 4-(3-(Methylamino)-1-phenylpropyl)phenol for in vitro and in vivo assays.
As a highly lipophilic molecule possessing both a secondary amine and a phenolic hydroxyl group, its solubility is strictly governed by pH, solvent polarity, and complexation thermodynamics. This guide provides field-proven insights to diagnose and resolve precipitation issues.
PART 1: Chemical Profiling & Solubilization Logic
To effectively solubilize this compound, you must first understand the causality behind its precipitation in standard biological media:
Dual Ionizable Groups & The Isoelectric Trap: The molecule contains a secondary amine (pKa ~9.5–10.5) and a phenol (pKa ~9.5–10). At physiological pH (7.4), the amine is protonated (cationic), which provides some intrinsic aqueous solubility. However, as the pH approaches 9.5, the molecule reaches its isoelectric point, existing as a neutral zwitterion where aqueous solubility drops to its absolute minimum.
Solvent-Shift Precipitation: Researchers typically prepare a highly concentrated master stock in Dimethyl Sulfoxide (DMSO). When this stock is rapidly diluted into an aqueous buffer (e.g., PBS), the sudden decrease in organic solvent concentration forces the lipophilic backbone to exceed its solubility limit. The compound is forced into an environment where it is insoluble, causing immediate nucleation and "solvent-shift precipitation"[1].
Thermodynamic Shielding via Cyclodextrins: For high-concentration aqueous requirements, simple co-solvents are insufficient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is required. HP-β-CD forms a host-guest inclusion complex, where its lipophilic internal cavity encapsulates the hydrophobic phenyl rings of the compound, while the hydrophilic exterior maintains thermodynamic stability in water[2]. This kinetically inhibits drug precipitation even at high supersaturation levels[3].
PART 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)?A1: This is classic solvent-shift precipitation[1]. The compound is highly supersaturated in the localized drop of DMSO. As the DMSO diffuses into the PBS, the local concentration of the compound exceeds its intrinsic aqueous solubility before it can disperse, leading to irreversible hydrophobic aggregation. (See Protocol B for the correct dilution methodology).
Q2: Can I use heat or sonication to force the precipitated compound back into solution?A2: Sonication and heating (e.g., 37°C) provide the kinetic energy needed to break up amorphous aggregates. However, if the final concentration still exceeds the thermodynamic solubility limit of the buffer, the compound will simply re-precipitate upon cooling. True solubilization requires altering the solvent environment (via cyclodextrins or pH adjustment).
Q3: What is the maximum recommended DMSO concentration for in vitro cell culture assays?A3: For most mammalian cell lines, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v). Concentrations above this threshold risk solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic changes that will confound your assay data.
Q4: Should I lower the pH of my buffer to increase solubility?A4: Lowering the pH (e.g., to pH < 6.0) ensures complete protonation of the secondary amine, which drastically increases polarity and solubility. However, this is often incompatible with physiological assays (which require pH 7.4). If pH adjustment is not viable for your specific assay, cyclodextrin complexation is the preferred alternative.
PART 3: Troubleshooting Workflows
Use the following decision tree to determine the optimal solubilization strategy based on your target concentration and assay constraints.
Fig 1: Decision tree for solubilizing 4-(3-(Methylamino)-1-phenylpropyl)phenol based on assay parameters.
PART 4: Data Presentation
The following table summarizes the quantitative limits and mechanistic trade-offs of various solubilization strategies.
Solubilization Strategy
Mechanism of Action
Max Recommended Conc.
Pros
Cons
DMSO Co-solvency
Disrupts hydrophobic interactions via solvent polarity shift.
< 100 µM (at 0.1% DMSO)
Easy to prepare; standard for high-throughput in vitro screening.
High risk of solvent-shift precipitation; potential DMSO cytotoxicity.
HP-β-CD Complexation
Encapsulates lipophilic phenyl rings in a hydrophobic cavity.
> 1 mM (at 10-20% w/v)
Thermodynamically stable; highly biocompatible for in vivo dosing.
Requires preparation time; potential steric hindrance in rapid binding assays.
pH Adjustment (< 6.0)
Fully protonates the secondary amine, increasing polarity.
~ 500 µM
No organic solvents or complexing excipients required.
Low pH is incompatible with most live-cell and enzymatic assays.
Surfactant (Tween 80)
Forms micelles around the hydrophobic compound.
~ 500 µM (at 0.1% v/v)
Prevents non-specific binding to plasticware.
Surfactants can lyse cell membranes at high concentrations.
PART 5: Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility and prevent silent precipitation errors.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Note: The molecular weight of 4-(3-(Methylamino)-1-phenylpropyl)phenol is 241.33 g/mol .
Weighing: Accurately weigh 2.41 mg of the compound powder into a sterile, low-bind microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO.
Dissolution & Validation: Cap the tube and vortex vigorously for 1–2 minutes.
Self-Validation Check: Hold the tube against a dark background. The solution must be completely transparent. If undissolved particulates remain, the DMSO may have absorbed atmospheric moisture (water-induced precipitation). Discard and use a fresh, sealed ampoule of anhydrous DMSO.
Storage: Aliquot the stock into 50 µL single-use volumes and store at -20°C. This prevents freeze-thaw degradation and limits moisture ingress over time.
Protocol B: Aqueous Dilution using HP-β-CD (For High-Concentration / In Vivo Assays)
This protocol prevents solvent-shift precipitation when preparing a 1 mM working solution.
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.
Thermal Equilibration: Warm the HP-β-CD solution to 37°C in a water bath.
Order of Addition (Critical): Place the tube containing the HP-β-CD solution on a vortex mixer set to medium speed. While the solution is actively swirling, use a micropipette to add the 10 mM DMSO stock solution dropwise directly into the center of the vortex (e.g., add 100 µL of stock to 900 µL of HP-β-CD solution).
Causality Note: Never add the aqueous buffer to the DMSO stock. Adding the stock into a larger, agitated volume of cyclodextrin ensures rapid dispersion, allowing the host-guest complex to form before localized supersaturation can trigger nucleation.
Validation: Sonicate the final mixture for 5 minutes.
Self-Validation Check: Visually inspect the solution. A successful complexation will be completely clear. If opalescence or a "cloudy plume" is observed, the thermodynamic solubility limit has been exceeded; you must either decrease the target drug concentration or increase the HP-β-CD percentage.
PART 6: References
Jug, M., et al. "Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development." International Journal of Molecular Sciences, 2025. URL:[Link]
Ting, J. M., et al. "Deconstructing HPMCAS: Excipient Design to Tailor Polymer–Drug Interactions for Oral Drug Delivery." ACS Biomaterials Science & Engineering, 2015. URL:[Link]
Optimizing reaction conditions for 4-(3-(Methylamino)-1-phenylpropyl)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt the procedures to your specific laboratory context.
The primary and most reliable route discussed herein involves a two-stage process: the synthesis of a key ketone intermediate, 1-(4-hydroxyphenyl)-3-phenylpropan-1-one, followed by its conversion to the target amine via reductive amination.
Synthesis Overview
The overall synthetic strategy is visualized below. This workflow highlights the critical transition from starting materials to the final product, emphasizing the two core transformations.
Caption: High-level workflow for the synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(3-(Methylamino)-1-phenylpropyl)phenol, and why is the reductive amination pathway preferred?
While several theoretical routes exist, the most practical and scalable approach involves the reductive amination of a pre-synthesized ketone intermediate. Alternative methods, such as direct alkylation of a phenolic precursor with a halogenated amine, often suffer from poor yields, lack of regioselectivity, and the formation of multiple byproducts. The reductive amination route is preferred because it is a highly controlled, high-yield reaction that avoids the common problem of over-alkylation often seen with direct alkylation methods.[1] It proceeds in two distinct, high-yielding stages, allowing for purification of the intermediate, which ultimately leads to a purer final product.
Q2: What are the critical parameters for the successful synthesis of the ketone intermediate, 1-(4-hydroxyphenyl)-3-phenylpropan-1-one?
The synthesis of this ketone, typically via a Friedel-Crafts acylation, is highly dependent on several factors:
Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid is required. The catalyst must be fresh and strictly anhydrous, as moisture will deactivate it and significantly reduce yields.
Stoichiometry: More than one equivalent of the Lewis acid is necessary because it will complex with both the acyl chloride carbonyl and the phenol hydroxyl group. A common practice is to use 2.5-3.0 equivalents.
Temperature Control: The reaction is typically exothermic. Initial mixing should be done at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.
Solvent Choice: A non-polar, aprotic solvent that does not react with the Lewis acid is essential. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Nitrobenzene can also be used but presents greater handling and removal challenges.
Q3: How do I choose the right reducing agent for the reductive amination step?
The choice of reducing agent is critical for selectively reducing the imine intermediate without affecting the ketone starting material.
Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice. It is mild enough not to reduce the ketone at neutral or slightly acidic pH but is highly effective at reducing the protonated imine (iminium ion).[1] This selectivity allows for a one-pot reaction where the ketone, amine, and reducing agent are all present.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice, often favored for its lower toxicity compared to cyanoborohydride. It is also a mild and selective reducing agent, particularly effective for reductive aminations.
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is also a viable, "green" option.[2][3] However, this method may also reduce other functional groups if present and requires specialized pressure equipment.
Sodium Borohydride (NaBH₄): This reagent is generally not recommended for a one-pot procedure as it can readily reduce the starting ketone in addition to the imine, leading to the formation of an alcohol byproduct and lower yields of the desired amine.[1]
Troubleshooting Guide
Problem: My yield of the ketone intermediate is very low.
Probable Cause 1: Deactivated Lewis Acid. The most common culprit is moisture. Ensure your Lewis acid (e.g., AlCl₃) is a fine, free-flowing powder and that all glassware and solvents are rigorously dried before use.
Probable Cause 2: Incorrect Stoichiometry. The phenolic hydroxyl group complexes with the Lewis acid, effectively consuming one equivalent. You must use at least two equivalents of the catalyst—one for the hydroxyl group and one for the acylation itself. Using 2.5 equivalents is a safe practice to drive the reaction to completion.
Probable Cause 3: Poor Temperature Control. Adding the acyl chloride or the Lewis acid too quickly at room temperature can lead to uncontrolled polymerization and charring of the phenol, drastically reducing the yield of the desired para-substituted product. Always perform the initial addition at 0 °C.
Problem: The reductive amination reaction is slow or incomplete.
Probable Cause 1: Incorrect pH. Imine formation is a pH-dependent equilibrium.[4] The reaction is typically fastest at a slightly acidic pH (around 5-6). If the solution is too basic, the amine is not sufficiently protonated for the key dehydration step. If it's too acidic, the amine starting material will be fully protonated and non-nucleophilic. Consider adding a small amount of acetic acid to buffer the reaction.
Probable Cause 2: Inactive Reducing Agent. Borohydride reagents can degrade over time, especially if not stored properly. Use a fresh bottle of NaBH₃CN or NaBH(OAc)₃ for best results.
Probable Cause 3: Steric Hindrance. While not a major issue for this specific molecule, highly hindered ketones or amines can slow the reaction. In such cases, increasing the reaction time or temperature may be necessary.
Problem: I am observing a significant amount of alcohol byproduct (4-(1-phenyl-3-hydroxypropyl)phenol).
Probable Cause: Non-selective Reducing Agent. This is a classic sign of using a reducing agent like sodium borohydride (NaBH₄) under conditions that favor ketone reduction over imine formation. Switch to a more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which show a strong preference for the iminium ion intermediate.[1]
Problem: Purification of the final product is difficult, with emulsions forming during aqueous workup.
Probable Cause: Amphoteric Nature of the Product. The final product contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine group. This amphoteric character can lead to poor partitioning between aqueous and organic layers during extraction, especially near its isoelectric point.
Solution 1: pH-Adjusted Extraction. Perform the extraction at a well-defined pH. To extract the product into an organic solvent (like ethyl acetate or DCM), make the aqueous layer distinctly basic (pH > 10) with NaOH to deprotonate the phenol and ensure the amine is in its free base form. Conversely, to wash away non-basic impurities, you can acidify the organic layer with dilute HCl (pH < 2) to extract the product into the aqueous phase as the hydrochloride salt.
Solution 2: Crystallization. The product can often be purified by crystallization from a suitable solvent system. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in a solvent like isopropanol or ether, which often produces a highly crystalline solid that can be easily filtered and washed.[5]
Pro: High selectivity, one-pot compatible. Con: Toxic cyanide byproduct.
Sodium Triacetoxyborohydride
DCM or DCE, RT, 4-12h
High
Excellent for iminium ion over ketone
Pro: Less toxic than NaBH₃CN, very effective. Con: Moisture sensitive.
Catalytic Hydrogenation
H₂ (50 psi), Pd/C or Raney Ni, MeOH or EtOH, RT, 6-18h
V. High
Reduces imine; may reduce other groups
Pro: Green chemistry, high atom economy. Con: Requires specialized pressure equipment.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-3-phenylpropan-1-one
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.).
Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane (DCM) as the solvent.
Slowly add a solution of phenol (1.0 eq.) in DCM to the stirred suspension.
After stirring for 15 minutes, add a solution of 3-phenylpropanoyl chloride (1.1 eq.) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ketone.
Protocol 2: Reductive Amination to 4-(3-(Methylamino)-1-phenylpropyl)phenol
In a round-bottom flask, dissolve 1-(4-hydroxyphenyl)-3-phenylpropan-1-one (1.0 eq.) in methanol.
Add an aqueous solution of methylamine (40% w/w, 2.0-3.0 eq.) to the flask.
Add a catalytic amount of acetic acid to adjust the pH to approximately 6.
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
In small portions, carefully add sodium cyanoborohydride (1.5 eq.) to the stirred solution. Note: Gas evolution (hydrogen) may occur.
Allow the reaction to stir at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
Once the reaction is complete, carefully add dilute HCl to quench any remaining reducing agent.
Concentrate the mixture under reduced pressure to remove the methanol.
Add water and adjust the pH to >10 with 2M NaOH.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
The final product can be further purified by silica gel chromatography or by salt formation and recrystallization.
Reaction Mechanism: Reductive Amination
The mechanism involves two key stages: the formation of an iminium ion, which is the actual electrophile that gets reduced.
Caption: Mechanism of reductive amination showing reversible iminium ion formation followed by irreversible reduction.
Molecules. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
DrugTestingAndAnalysis.com. (2017). Separation and purification applications for mutagenic impurities.
Green Chemistry. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines.
Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Fitoterapia. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
Phenol Synthesis Part I.
Data in Brief. (2020). Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance.
ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
Google Patents. US1973472A - Purification of methyl-para-amino phenol.
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A.
European Patent Office. (2021). METHOD FOR PURIFYING PHENOL - EP 3388412 B1.
NP-MRD. (2022). Showing NP-Card for p-3-Methylamino propyl phenol (NP0138810).
Benchchem. Comparative analysis of different synthetic routes to 3-[(Dimethylamino)methyl]phenol.
NASA. (1979). SYNTHESIS OF IMPROVED PHENOLIC RESINS.
Molecules. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
Ciência-UCP. (2023). Exploring the reactivity of formylporphyrins with 3-(diethylamino)phenol: synthesis, spectroscopic properties and singlet oxygen generation of a new porphyrin–rosamine conjugate.
Technical Support Center: 4-(3-(Methylamino)-1-phenylpropyl)phenol Stability & Degradation
Welcome to the Technical Support Center for 4-(3-(Methylamino)-1-phenylpropyl)phenol . This compound—characterized by a highly reactive phenolic hydroxyl group, a secondary methylamine, and a benzylic methine bridge—pres...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(3-(Methylamino)-1-phenylpropyl)phenol . This compound—characterized by a highly reactive phenolic hydroxyl group, a secondary methylamine, and a benzylic methine bridge—presents unique challenges in formulation, storage, and analytical quantification.
This guide is designed for drug development professionals and analytical scientists. It bypasses generic advice to focus on the specific structural vulnerabilities of this diarylpropylamine derivative, providing field-proven, self-validating protocols to ensure scientific integrity.
Chemical Vulnerability Profile & Degradation Mechanisms
To stabilize this molecule, you must first understand how its structural moieties dictate its degradation pathways. The electron-rich phenol ring is highly susceptible to autoxidation, while the secondary amine acts as a nucleophile that readily reacts with peroxides and excipients.
Fig 1: Primary degradation pathways of 4-(3-(Methylamino)-1-phenylpropyl)phenol and their triggers.
Troubleshooting & FAQs
Q: Why does my API solution exhibit a pink-to-brown discoloration over time?A: This is the hallmark of phenolic autoxidation. The electron-donating hydroxyl group makes the aromatic ring highly electron-rich and susceptible to oxidation, forming reactive ortho- or para-quinone methides. These intermediates rapidly polymerize into highly conjugated, colored dimers.
Causality & Solution: Trace transition metals (Fe³⁺, Cu²⁺) in glassware or buffers catalyze the generation of reactive oxygen species (ROS), which abstract a hydrogen atom from the phenol. Formulate your solution in a slightly acidic buffer (pH 3.5–5.0) to keep the phenol protonated (the phenolate anion oxidizes much faster), sparge solvents with argon, and add a chelator like EDTA (0.05% w/v) to sequester catalytic metals.
Q: During LC-MS stability testing, I observe a major degradant with a +16 Da mass shift. Is this an N-oxide or a ring-hydroxylated product?A: Both pathways are possible. The secondary amine can oxidize to a hydroxylamine or N-oxide, while the phenol ring can undergo electrophilic aromatic hydroxylation (forming a catechol).
Causality & Solution: To differentiate, check the MS/MS fragmentation pattern. If the +16 Da shift is retained on the propyl-amine fragment, it is an N-oxide. If it is retained on the phenolic fragment, it is ring hydroxylation. Analogous studies on structurally related phenolic amines (like desvenlafaxine) demonstrate that oxidative stress (e.g., 3% H₂O₂) primarily yields N-oxides[1].
Q: Can we use lactose as a diluent in our solid oral dosage formulation?A: No. 4-(3-(Methylamino)-1-phenylpropyl)phenol contains a secondary amine. When exposed to reducing sugars like lactose, especially under humid conditions, the amine will undergo a Maillard reaction.
Causality & Solution: The amine acts as a nucleophile, attacking the open-chain aldehyde form of the sugar to form a reversible Schiff base. This intermediate undergoes the Amadori rearrangement to form stable, brown-colored glycosylamine degradants. You must switch to non-reducing excipients such as microcrystalline cellulose (MCC) or mannitol.
Q: Our forced degradation mass balance is only 82% under photolytic stress. Where is the missing 18%?A: A low mass balance (<95%) during photolysis (ICH Q1B conditions) typically indicates the formation of volatile degradants or insoluble polymers that are filtered out prior to injection.
Causality & Solution: UV irradiation of benzylic phenols leads to benzylic radical formation, resulting in C-C bond cleavage. This produces volatile fragments (e.g., small aliphatic amines) that do not absorb UV light or are lost during sample preparation[2]. Ensure your LC method uses orthogonal detection (e.g., Charged Aerosol Detection [CAD] or ELSD in addition to PDA/MS) to capture non-chromophoric fragments.
Quantitative Forced Degradation Matrix
To establish a stability-indicating method, the compound must be subjected to forced degradation. The table below summarizes the expected kinetics and mass balance targets based on ICH guidelines and analogous phenolic-amine APIs[3],[4].
A stability-indicating method is only reliable if it proves that no degradation products co-elute with the active ingredient. The following protocol integrates reaction quenching and peak purity analysis to create a self-validating system.
Fig 2: Self-validating stability-indicating analytical workflow for degradation assessment.
Step-by-Step Methodology
Step 1: Sample Preparation & Stress Application
Prepare a 1.0 mg/mL stock solution of 4-(3-(Methylamino)-1-phenylpropyl)phenol in Methanol:Water (50:50 v/v).
Aliquot the stock into five separate vials for ICH stress testing:
Acid: Add equal volume of 0.5 N HCl. Heat at 70°C for 2 hours[3].
Base: Add equal volume of 0.1 N NaOH. Heat at 70°C for 12 hours.
Oxidation: Add equal volume of 3% H₂O₂. Incubate at 50°C for 2 hours[4].
Thermal: Expose solid powder to 80°C for 10 days.
Photolysis: Expose to 1.2 million lux hours and 200 W·h/m² UV light.
Step 2: Reaction Quenching (Critical Self-Validation Step)
Causality: If stress reagents are injected directly into the LC system, degradation will continue inside the autosampler queue, invalidating your kinetic data and potentially damaging the column.
Neutralize the acidic and basic stress samples to pH 5.0 using equimolar NaOH or HCl, respectively.
Quench the oxidative stress samples by adding a stoichiometric excess of sodium thiosulfate to neutralize residual H₂O₂.
Step 3: UHPLC-PDA-MS Analysis
Causality: A highly acidic mobile phase is required to suppress the ionization of the phenolic hydroxyl (keeping it neutral) and fully protonate the secondary amine. This prevents secondary interactions with silanol groups on the stationary phase, eliminating peak tailing[3].
Column: Sub-2 µm C18 (e.g., 150 x 2.1 mm, 1.7 µm) for ultra-high theoretical plates.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.
Peak Purity Check: Utilize the PDA software to calculate the purity angle versus the purity threshold for the main API peak. If the Purity Angle < Purity Threshold, the peak is spectrally homogenous, proving no degradants are co-eluting.
Mass Balance Calculation: Sum the molar response areas of the API and all identified degradants. The total must equal 95%–105% of the unstressed control sample. A failure here indicates undetected volatile or polymeric degradants.
References
Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. banglajol.info. 3
LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. nih.gov. 1
QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. ijrpc.com.
UV/H2O2 degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate. nih.gov. 2
Technical Support Center: Enhancing Bioavailability of 4-(3-(Methylamino)-1-phenylpropyl)phenol Formulations
Welcome to the Formulation Technical Support Center. This guide is specifically designed for drug development professionals and formulation scientists working with 4-(3-(Methylamino)-1-phenylpropyl)phenol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Technical Support Center. This guide is specifically designed for drug development professionals and formulation scientists working with 4-(3-(Methylamino)-1-phenylpropyl)phenol .
As a secondary amine with a phenolic hydroxyl group, this active pharmaceutical ingredient (API) presents two distinct pharmacokinetic hurdles: capacity-limited dissolution due to pH-dependent aqueous solubility, and poor systemic exposure caused by extensive first-pass metabolism (glucuronidation and sulfation of the phenol group). The troubleshooting guides and validated protocols below address these specific challenges.
Decision matrix for enhancing bioavailability based on physicochemical limitations.
Section 1: Troubleshooting Solubility and Dissolution
Q: My API formulation shows rapid dissolution in simulated gastric fluid (SGF) but precipitates heavily when transitioned to simulated intestinal fluid (FaSSIF). How can I maintain supersaturation?
A: This is a classic "spring and parachute" failure. Because your API is a weakly basic amine, it is highly soluble in the acidic environment of the stomach (protonated state). However, as it enters the neutral pH of the intestine, it approaches its isoelectric point, drastically reducing its solubility and causing the "spring" to crash.
To create a "parachute" that maintains supersaturation, we recommend formulating an Amorphous Solid Dispersion (ASD) . By molecularly dispersing the API within a hydrophilic polymer matrix (such as PVP-K30 or HPMCAS), you disrupt the crystal lattice. The polymer acts as an anti-nucleating agent by forming hydrogen bonds with the API's phenol group, effectively inhibiting crystal growth and phase separation[1],[2].
Protocol 1: Preparation and Validation of an ASD via Solvent Evaporation
Objective: Formulate a polymer-stabilized ASD to enhance dissolution and maintain supersaturation.
Material Preparation: Weigh 4-(3-(Methylamino)-1-phenylpropyl)phenol and a hydrophilic polymer (e.g., PVP-K30 or PEG 6000) at a 1:3 w/w ratio[3].
Solubilization: Dissolve both components completely in a volatile co-solvent system (e.g., ethanol/dichloromethane, 1:1 v/v) under continuous magnetic stirring at room temperature[3].
Causality: A co-solvent ensures both the lipophilic API and the hydrophilic polymer are molecularly dispersed before drying, preventing premature phase separation.
Solvent Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (400 mbar) at 40°C until a thin, solid film forms.
Secondary Drying: Place the flask in a vacuum oven at 30°C for 24 hours to eliminate residual organic solvents.
Milling: Scrape the dried film, mill it gently, and pass it through a 60-mesh sieve to obtain a uniform particle size.
Self-Validation (Quality Control): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FTIR).
Success Criteria: The PXRD diffractogram must show a broad "halo" with no sharp crystalline peaks, confirming complete amorphization[3]. FTIR should show shifts in the O-H (phenol) and C=O stretching bands, confirming hydrogen bonding between the API and the polymer matrix[2].
Section 2: Mitigating High First-Pass Metabolism
Q: My in vitro dissolution data is excellent, but in vivo pharmacokinetic (PK) studies show less than 15% systemic bioavailability. What is the mechanism of loss?
A: The free phenolic hydroxyl group on your API is highly susceptible to rapid Phase II conjugation. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the gut wall and liver rapidly metabolize the phenol into inactive, highly water-soluble conjugates that are quickly excreted[4].
Q: How can I bypass hepatic first-pass metabolism without chemically altering the API into a prodrug?
A: You can utilize Lipid-Based Formulations (LBFs) , specifically a Type IIIB Self-Microemulsifying Drug Delivery System (SMEDDS). By formulating the drug with Long-Chain Triglycerides (LCTs), you stimulate the enterocytes to package the solubilized drug into chylomicrons. These chylomicrons are exocytosed into the lymphatic system, which drains directly into the systemic circulation via the thoracic duct, completely bypassing the hepatic portal vein[5],[6].
Mechanism of lymphatic transport bypassing hepatic first-pass metabolism.
Protocol 2: Formulation of a Type IIIB SMEDDS
Objective: Bypass hepatic first-pass metabolism via lymphatic targeting.
Excipient Selection: Select an LCT oil phase (e.g., Castor oil or Oleic acid) to promote chylomicron assembly. Choose a high-HLB surfactant (e.g., Polysorbate 80) and a hydrophilic co-solvent (e.g., PEG 400)[6].
Mixture Preparation: Combine the oil, surfactant, and co-solvent in a 20:50:30 w/w ratio.
Causality: High proportions of surfactant (>30%) and co-solvent are required to achieve the ultra-low interfacial tension necessary for spontaneous microemulsification[6].
Drug Loading: Add the API to the lipid mixture at a concentration below its equilibrium solubility limit (e.g., 80% of saturation) to prevent precipitation during long-term storage[5].
Homogenization: Vortex the mixture for 5 minutes, then sonicate in a water bath at 37°C for 15 minutes until the API is completely solubilized and the mixture is optically transparent.
Equilibration: Store the formulation at ambient temperature for 48 hours.
Self-Validation (Dispersion Test): Introduce 1 mL of the SMEDDS into 250 mL of simulated intestinal fluid (FaSSIF) at 37°C under mild agitation (50 rpm).
Success Criteria: The formulation must spontaneously form a visually transparent or translucent dispersion. Analyze the dispersion via Dynamic Light Scattering (DLS); a mean droplet diameter of <100 nm confirms a thermodynamically stable Type IIIB microemulsion[6].
Section 3: Quantitative Formulation Comparison
Use the table below to compare how different formulation strategies impact the physicochemical and pharmacokinetic profile of phenolic amines.
Formulation Strategy
Primary Mechanism of Action
Target Physiological Barrier
Expected Bioavailability Impact
Physical Stability
Unformulated Free Base
N/A
N/A
Baseline (Low)
High (Crystalline)
Amorphous Solid Dispersion (ASD)
Molecular dispersion disrupts crystal lattice, lowering activation energy for dissolution[3].
Gastrointestinal solubility limit
Moderate to High
Low to Moderate (Requires polymer stabilization)
Type IIIB SMEDDS (LCT-based)
Solubilization in lipid droplets; stimulates chylomicron formation for lymphatic transport[6].
Hepatic first-pass metabolism
Very High
High (Thermodynamically stable microemulsion)
Phenolic Ester Prodrug
Steric/chemical masking of the free hydroxyl group prevents premature conjugation[4].
Phase II metabolic enzymes (UGTs/SULTs)
High
High (Covalent modification)
References[5] Title: Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs | Source: nih.gov | URL:Verify Source[1] Title: Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance | Source: nih.gov | URL:Verify Source[4] Title: Prodrugs and Targeted Delivery | Source: ethernet.edu.et | URL:Verify Source[2] Title: Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide | Source: mdpi.com | URL:Verify Source[6] Title: Strategies to Formulate Lipid-based Drug Delivery Systems | Source: americanpharmaceuticalreview.com | URL:Verify Source[3] Title: Development and evaluation of an amorphous solid dispersion-based probucol immediate-release tablet | Source: japtronline.com | URL:Verify Source
Overcoming mass spectrometry ionization suppression for 4-(3-(Methylamino)-1-phenylpropyl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers facing ionization suppression when quantifying 4-(3-(Methylamino)-1-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers facing ionization suppression when quantifying 4-(3-(Methylamino)-1-phenylpropyl)phenol via LC-MS/MS.
This compound—characterized by a lipophilic backbone, a polar secondary amine, and two aromatic rings (phenyl and phenol)—is notoriously susceptible to matrix effects in biological samples (e.g., plasma, urine). The following guide provides field-proven, self-validating methodologies to eliminate these interferences.
🔬 Overview: The Causality of Ionization Suppression
In Electrospray Ionization (ESI+), ionization suppression occurs when co-eluting matrix components (primarily endogenous glycerophospholipids and salts) compete with your analyte for charge at the droplet surface[1]. Because 4-(3-(Methylamino)-1-phenylpropyl)phenol is highly lipophilic, it naturally co-elutes with these late-eluting phospholipids on standard C18 columns. Overcoming this requires a dual-pronged approach: orthogonal sample cleanup and orthogonal chromatographic selectivity .
🛠️ Troubleshooting FAQs
Q1: Why am I seeing a massive drop in signal (low Matrix Factor) when analyzing plasma samples compared to neat standards?A1: You are likely using Protein Precipitation (PPT) for sample preparation. PPT only removes large proteins; it leaves nearly 100% of endogenous phospholipids in the extract[1]. These lipids co-elute with your analyte in the ESI+ source, causing severe signal suppression. To fix this, you must switch to a sample preparation method that actively depletes lipids.
Q2: How do I completely remove phospholipids without losing my analyte?A2: Implement Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The causality here relies on the analyte's secondary amine (pKa ~10). By acidifying the sample, you fully protonate the amine, allowing it to bind tightly to the sulfonic acid (SO3-) groups of the MCX sorbent[2]. Because the analyte is ionically anchored, you can apply a rigorous 100% organic wash (e.g., Methanol) to aggressively strip away neutral lipids and phospholipids without causing analyte breakthrough[1][3].
Q3: Standard C18 columns aren't resolving the analyte from the remaining matrix suppression zone. What is the alternative?A3: Switch to a Biphenyl stationary phase . The molecular structure of 4-(3-(Methylamino)-1-phenylpropyl)phenol contains two aromatic rings. A Biphenyl column leverages
π−π
stacking interactions, providing orthogonal retention compared to standard alkyl (C18) phases[4][5]. This unique selectivity shifts the analyte's retention time away from aliphatic matrix interferents, significantly improving the matrix factor[6].
Q4: Which mobile phase additives optimize ESI+ signal without causing suppression?A4: Avoid strong ion-pairing agents like Trifluoroacetic acid (TFA), which strongly suppress ESI+ signals by increasing surface tension and neutralizing charges. Instead, use 0.1% Formic Acid (FA) or 2-5 mM Ammonium Formate . These volatile additives ensure the secondary amine remains protonated for optimal ESI+ efficiency while maintaining compatibility with the mass spectrometer.
📊 Quantitative Data: Matrix Factor Comparison
The table below summarizes the synergistic effect of combining MCX SPE with Biphenyl chromatography. A Matrix Factor (MF) of 1.0 indicates zero matrix effects, while MF < 0.8 indicates significant suppression.
This protocol is designed as a self-validating system. By monitoring specific phospholipid transitions during the wash steps, you can mathematically prove the removal of matrix interferents.
Materials: 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) SPE Cartridges.
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. (Mechanism: Drops pH to ~3, ensuring 100% protonation of the secondary amine).
Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the cartridge.
Loading: Load the acidified sample at a flow rate of 1 mL/min.
Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. (Mechanism: Removes salts and highly polar endogenous compounds).
Organic Wash (Critical Step): Pass 1 mL of 100% Methanol.
Self-Validation Check: Divert this wash fraction to the LC-MS and monitor m/z 496.3
→
184.1 and m/z 806.5
→
184.1. You will observe massive peaks, proving the successful elution of suppression-causing glycerophospholipids[1].
Elution: Pass 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. (Mechanism: Raises pH > 11, neutralizing the secondary amine, breaking the ionic bond with the sorbent, and releasing the analyte).
Reconstitution: Evaporate the eluate to dryness under
N2
at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).
🖼️ Workflow Visualization
Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for secondary amine extraction.
📚 References
Fast and Simlutaneous LC/MS/MS Analysis for Veterinary Drugs in Meat Combined with STQ method. Shimadzu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE_r5YeegivvkZIwf5U9u3vnuVZWS5w_HCC46IKeOXG7QfwoowMBRY9IKn06FWBbV-r0ZfV3qZxPCam7ZrLdCtrkJO2a-AKgJ7dNydPwM8nvg2WUp9zxKb-zXk88qv39DIuHtQ4MmstwzvmFBZm_uQnEKvcZNdZPie8Hjq73seD45AmtUuR9zIR2j5a3MIh_Q188VAkmvIMg7BeH4VtTkgth0HXU51vVaJp2OqNQQG2e3S0Q==]
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbdZ5dTCtLdzF6DYmYua2OcovQMaMBnXBbfln3MWQpMwrWygcsCkGXfriOj3Wffq6rRfSTZadGO-plmp4mRzYYljoMG0NI6x3N9tZXxEvXTKq1gdlxmfpcvp4KhNfQfrG1RF-YtGmQWQ6FzawmbG27lY3TonWv4EbqNREghICUUOWy1hvYKGAvfUy9QwO9cKq5TZDyLaB9RFL1J3EJ3Hhqj1dnj4lHaw3EnzaXjTTyXRjum6ZM-9jWjvEPZzGnfxERisitXLpdepwm]
LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. LCMS.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6mt14Db_FdFsfXIeIqJ5gEDv3awRfv8PxvGEmVkz7n7hvgfzrpPCO12qB7CT7tYgq1zkYsgYXGVOSRq3XsPrOwu4Klluh3fNs8y3L8PAasDdawZXs3o6-qHzpI0OfwyabWjtHIMefSHuZmXJmc5dzqhhRvPEvpa8M8S2Cy5JrAE9TX8g5nzs9JmcERYSNGguZIF_DrXiYXeO4atICav1Y7yZXcYOhKSIiZZIv5ogjilVcUV9rIT4OpjKW6gw-rKjHanyqIi_ItlBpioqLNBI6C-y9RW43N4ST87hK3yl9uVMmuMIQecGXCrRC-lMLtzbJHGIIFDzXMOVHwQ==]
Simple and Selective Bioanalytical Plasma Sample Extraction Using Mixed-mode cation-exchange SPE. Labrulez.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTjFU0Bo3aAZ-6y2f_0lJbf0Z1CvwHdz4m0FrqqJ4OZnwvm3DwUjo-xj6MJvvQ08N0AHIKXZ7rSzH86zk6on3lJa_apJsUlJZa_h0E97XnTyNgqg_zVUmlonaN6MD8fk=]
High Throughput Extraction of Melamine using EVOLUTE CX Mixed-mode SPE Plates. Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTNN8XMk-Y2fYjc8Cdob5VtUdS50mXVIonLwJ9y9C20spOZ_2UBdkQH26z_9LDrBf8VNvgJUfxdutHbzzqX3PVRuYCNDDIdwMlTt58ygklgSiMq4Q2v6sngcbz86xJhCHkUGPgqN4H6kQknLxkXOMjNa12BOfV9nwBxmvQdE2vxevjUz4828Jvw8CDZzfz3jpAk31eoZshWeeucmhFQ4FSfpPtMatWJZN8_RbMBcqy]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXI29IicgqeDbyhkwLL8Tx2Xbs31-Ph8B7pEr5aGnMqnomXf-3r3gwJoCyPsr4fSNhr_2KE_Va_1_T5JLEGH_L9ibAEFB0xF5OQ7oBa7P4YPNpkA4t-6DpZcBYrRMW1bDcnxypPkekqUxjKOf8bQ0fwyRLwlEoMTor]
Technical Support Center: Refining Chromatographic Purification of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Welcome to the technical support center for the chromatographic purification of 4-(3-(Methylamino)-1-phenylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic purification of 4-(3-(Methylamino)-1-phenylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and practical field experience to ensure the integrity and success of your experimental work.
Introduction to the Compound and its Chromatographic Challenges
4-(3-(Methylamino)-1-phenylpropyl)phenol is a synthetic compound belonging to the class of phenylpropylamines.[1] Its structure incorporates a phenol group, a phenyl group, and a secondary amine, making it a basic and polar molecule.[1] The presence of these functional groups presents unique challenges in chromatographic purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The basic nature of the amine group can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing), low efficiency, and poor reproducibility.[2][3]
Furthermore, the compound possesses a chiral center at the carbon atom connecting the phenyl group and the propyl chain. This means it exists as a pair of enantiomers, which may have different pharmacological activities.[4] Therefore, chiral separation is often a critical step in its purification and analysis.[4][5]
This guide will address these challenges by providing structured troubleshooting advice and answers to frequently asked questions, covering both achiral and chiral purification strategies.
Section 1: Achiral Purification Troubleshooting
This section focuses on common issues encountered during the purification of 4-(3-(Methylamino)-1-phenylpropyl)phenol using non-chiral chromatographic methods, primarily RP-HPLC.
Q1: My peak for 4-(3-(Methylamino)-1-phenylpropyl)phenol is tailing significantly in RP-HPLC. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like yours is a classic problem in RP-HPLC.[2][3]
Causality: The primary cause is the interaction between the positively charged (protonated) methylamino group of your compound and negatively charged (ionized) residual silanol groups on the surface of the silica-based stationary phase.[2] This secondary ionic interaction is stronger than the desired hydrophobic interaction, leading to a portion of the analyte being retained longer, which manifests as a tailing peak.[3]
Troubleshooting Protocol:
Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization state of both your compound and the silanol groups.
Low pH (pH 2-3): At a low pH, the silanol groups are protonated and neutral, minimizing the ionic interaction with your protonated amine. This is often the first and most effective parameter to adjust.[2] A buffer such as phosphate or formate is recommended to maintain a stable pH.
High pH (pH 8-10): Alternatively, at a high pH, your amine will be in its neutral, free-base form, eliminating the ionic interaction. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH. Hybrid or polymer-based columns are suitable for high-pH work.[6]
Use of Additives:
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[3] A concentration of 0.1-0.5% (v/v) is a good starting point.
Column Selection:
End-Capped Columns: Use a column that is thoroughly "end-capped." End-capping is a process where the residual silanol groups are chemically reacted to make them less active.[2]
High Purity Silica: Columns packed with high-purity silica have a lower concentration of acidic silanol groups.
Q2: I am observing poor retention of my compound, and it elutes near the void volume. How can I increase its retention time?
A2: Poor retention of a polar compound on a non-polar stationary phase is a common issue.
Causality: 4-(3-(Methylamino)-1-phenylpropyl)phenol has significant polarity due to the phenol and amine groups. In RP-HPLC, retention is driven by hydrophobic interactions. If the mobile phase is too "strong" (i.e., has a high percentage of organic solvent), your polar compound will have a higher affinity for the mobile phase and will not be retained on the column.
Troubleshooting Protocol:
Decrease Organic Solvent Concentration: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[7] This will make the mobile phase more polar, increasing the relative hydrophobicity of your compound and promoting its interaction with the stationary phase.
Change Organic Modifier: Methanol is a more polar solvent than acetonitrile and can sometimes provide different selectivity and increased retention for certain compounds.[7]
Mobile Phase pH: As discussed in Q1, operating at a pH where the amine is protonated (low pH) can sometimes increase retention on certain C18 columns due to a combination of hydrophobic and weak ionic interactions. Conversely, at high pH where the amine is neutral, hydrophobic retention will be maximized.
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a stationary phase with a different chemistry. A phenyl-hexyl or a polar-embedded phase might offer alternative selectivity and better retention for your analyte.
Workflow for Troubleshooting Achiral Purification
Caption: Troubleshooting workflow for common achiral purification issues.
Alternative Achiral Purification Technique: Mixed-Mode Chromatography
For compounds like 4-(3-(Methylamino)-1-phenylpropyl)phenol that have both hydrophobic and ionizable groups, mixed-mode chromatography can be a powerful alternative to traditional RP-HPLC.[8][9]
Principle: Mixed-mode stationary phases have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on the same particle.[8] This allows for simultaneous separation based on both hydrophobicity and ionic charge.
Advantages:
Enhanced Retention: Provides significantly better retention for polar and charged compounds without the need for ion-pairing reagents.[8]
Improved Peak Shape: The ion-exchange mechanism can lead to sharper, more symmetrical peaks for basic compounds.[8]
Unique Selectivity: Offers a different selectivity profile compared to purely reversed-phase or ion-exchange chromatography.[8][9]
Parameter
Reversed-Phase (C18)
Mixed-Mode (RP-Cation Exchange)
Primary Retention Mechanism
Hydrophobic Interaction
Hydrophobic & Cation-Exchange
Retention of Polar Bases
Often weak, requires mobile phase modifiers
Strong and tunable with pH and buffer strength
Peak Shape for Bases
Prone to tailing
Generally more symmetrical
Mobile Phase Complexity
Often requires additives like TEA
pH and buffer concentration are key parameters
Table 1: Comparison of Reversed-Phase and Mixed-Mode Chromatography for Basic Compounds.
Section 2: Chiral Purification Troubleshooting
The separation of the enantiomers of 4-(3-(Methylamino)-1-phenylpropyl)phenol is crucial for pharmaceutical applications.[4] Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[4][10]
Q1: I am not getting any separation of the enantiomers on my chiral column. What should I try?
A1: Achieving chiral separation can be challenging and often requires screening different conditions.[5]
Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Separation is only possible when they form transient, diastereomeric complexes with the chiral selector on the stationary phase, and these complexes have different stabilities.[4] If no separation is observed, it means the necessary chiral recognition is not occurring under the current conditions.
Troubleshooting Protocol:
Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. The interaction between the analyte and the CSP is highly specific.
Polysaccharide-Based CSPs: Amylose and cellulose-based columns (e.g., those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate selectors) are a good starting point and are known to be effective for a wide range of compounds.[10] It is highly recommended to screen columns with both amylose and cellulose backbones, as they often provide complementary selectivity.[5]
Vary the Mobile Phase:
Normal Phase: A mixture of a non-polar solvent (like n-hexane or heptane) and a polar alcohol (like isopropanol or ethanol) is a standard starting point for polysaccharide-based CSPs.[4] The alcohol acts as a polar modifier that influences the interaction with the CSP. Systematically vary the percentage of the alcohol (e.g., from 5% to 30%).
Reversed Phase: Some chiral separations are more effective in reversed-phase mode (water/acetonitrile or water/methanol). This should be explored if normal-phase conditions are unsuccessful.[5]
Use Additives: For a basic compound like yours, adding a small amount of a basic or acidic additive to the mobile phase can significantly impact chiral recognition.
Basic Additive: Diethylamine (DEA) or ethanolamine can improve peak shape and sometimes enhance enantioselectivity.
Acidic Additive: Trifluoroacetic acid (TFA) or formic acid can also alter the interactions and lead to separation.
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Try running the separation at both lower (e.g., 10-15 °C) and higher (e.g., 35-40 °C) temperatures.
Q2: My enantiomeric peaks are partially resolved, but the resolution is not sufficient for accurate quantification (Resolution < 1.5). How can I improve the resolution?
A2: Optimizing an existing, but poor, chiral separation involves fine-tuning the chromatographic parameters.
Causality: Low resolution means that the difference in retention times between the two enantiomers is small, and/or the peaks are broad. Improving resolution requires increasing the selectivity (the distance between the peaks) or the efficiency (the narrowness of the peaks).
Troubleshooting Protocol:
Optimize Mobile Phase Composition:
Fine-tune the Polar Modifier: Make small, incremental changes to the percentage of the alcohol in the mobile phase. Sometimes, a change of just 1-2% can have a significant impact on resolution.
Change the Alcohol: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation (more theoretical plates), leading to narrower peaks and better resolution.
Lower the Temperature: In many cases, decreasing the temperature enhances chiral recognition and improves resolution, although it will also increase retention times and backpressure.[5]
Workflow for Chiral Method Development
Caption: A systematic approach to chiral method development.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often outperforming HPLC in terms of speed and efficiency.[11][12]
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase.[12] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid mobile phases.[12]
Advantages for Chiral Separations:
High Speed: Analysis times are typically much shorter than in HPLC.[11][12]
High Efficiency: Leads to sharp peaks and excellent resolution.
Green Chemistry: Reduces the consumption of organic solvents.[11][12]
Broad Applicability: The same polysaccharide-based CSPs used in HPLC can be used in SFC.
Section 3: General Troubleshooting
This section covers issues that can occur in any chromatographic system.
Issue
Potential Causes
Recommended Actions
High Backpressure
- Column frit blockage- Sample precipitation on the column- System blockage (tubing, injector)
- Reverse flush the column (if permitted by manufacturer)- Ensure sample is fully dissolved in the mobile phase- Systematically check components for blockage
Ghost Peaks
- Contamination in the mobile phase or system- Carryover from a previous injection
- Use high-purity HPLC-grade solvents- Run a blank gradient to identify the source of contamination- Implement a robust needle wash protocol
Baseline Noise or Drift
- Air bubbles in the pump or detector- Contaminated mobile phase or detector cell- Pump malfunction
- Degas the mobile phase thoroughly- Flush the system with a strong solvent like isopropanol- Check pump seals and pistons for wear
Irreproducible Retention Times
- Inconsistent mobile phase preparation- Fluctuating column temperature- Column degradation
- Use a precise method for mobile phase preparation- Use a column oven for temperature control[13]- Monitor column performance with a standard and replace if necessary
Table 2: General HPLC/SFC Troubleshooting Guide.
References
The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. (2017). LCGC North America.
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES.
SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. MUNI PHARM.
McMaster, M. C. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Mixed-Mode Chromatography and Stationary Phases.
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2009). Journal of Pharmaceutical and Biomedical Analysis.
Troubleshooting Guide. Phenomenex.
Evolution of Mixed-Mode Chromatography. (2013). American Pharmaceutical Review.
Troubleshooting Reversed Phase Chrom
Mixed-Mode Chromatography—A Review. (2025).
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
Study of overload for basic compounds in reversed-phase high performance liquid chromatography as a function of mobile phase pH. (2006).
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (2022). LCGC North America.
Playing with Selectivity for Optimal Chiral Separation. (2023).
Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. (2025). Benchchem.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
Best practices for long-term storage of 4-(3-(Methylamino)-1-phenylpropyl)phenol
Welcome to the Technical Support Center for the handling and long-term preservation of 4-(3-(Methylamino)-1-phenylpropyl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic instruc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling and long-term preservation of 4-(3-(Methylamino)-1-phenylpropyl)phenol .
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. To maintain the scientific integrity of your assays, you must understand the causality behind degradation. This compound possesses two highly reactive moieties: an electron-rich phenol ring and a basic secondary amine . These structural features make the molecule exceptionally vulnerable to auto-oxidation, photolytic cleavage, and atmospheric degradation.
Below, you will find field-proven troubleshooting guides, a self-validating standard operating procedure (SOP), and the mechanistic rationale required to protect your compound's structural integrity.
Part 1: Chemical Vulnerability Profile & Troubleshooting (FAQs)
Q1: My crystalline powder has developed a pink or brown discoloration over time. Is it still viable for in vitro assays?A1: No, it is highly recommended to discard discolored batches for sensitive quantitative assays. Discoloration is the primary visual indicator of phenolic oxidation. The electron-rich phenol ring in 4-(3-(Methylamino)-1-phenylpropyl)phenol is highly susceptible to auto-oxidation, converting into ortho- or para-quinones [1]. These quinones are highly conjugated and deeply colored (often pink, red, or brown).
Causality & Action: This degradation is accelerated by ambient oxygen, transition metal impurities, and light. To prevent this, ensure strict adherence to inert gas purging (Argon) and actinic shielding via amber vials[2].
Q2: The sample has become sticky, clumped, and my HPLC assay shows a lower weight percentage than expected. What happened?A2: This is a classic symptom of amine degradation. The secondary methylamine group is highly hygroscopic. When exposed to ambient humidity, it absorbs water, leading to clumping. Furthermore, secondary amines readily react with atmospheric carbon dioxide (CO2) to form intermolecular carbamate salts [3].
Causality & Action: The formation of carbamates adds mass to the bulk powder without adding active pharmaceutical ingredient (API), thereby skewing your weight-based concentration calculations. Always equilibrate vials to room temperature in a desiccator before opening to prevent condensation.
Q3: Can I prepare a 10 mM stock solution in DMSO or Methanol and store it at -20°C for long-term use?A3: This is highly discouraged. While convenient, storing phenolic amines in solution drastically accelerates degradation. Solvents act as vectors for dissolved oxygen. Furthermore, DMSO can act as a mild oxidant over prolonged periods, especially towards electron-rich phenols.
Causality & Action: Store the compound strictly as a dry, lyophilized solid. If a stock solution is absolutely necessary, prepare it in anhydrous, degassed solvent, aliquot into single-use volumes, and store at -80°C for no longer than 1 to 3 months.
Part 2: Standard Operating Procedure (SOP)
Protocol: Inert-Atmosphere Aliquoting and Long-Term Storage
This protocol is designed as a self-validating system: if the powder remains white and free-flowing, the storage system is intact.
Thermal Equilibration: Transfer the bulk container of 4-(3-(Methylamino)-1-phenylpropyl)phenol from the -20°C freezer to a desiccator. Allow it to equilibrate to room temperature (approx. 30–60 minutes) before opening.
Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which hydrates the secondary amine and initiates degradation.
Environment Preparation: Perform aliquoting in a glove box purged with Nitrogen or Argon. If a glove box is unavailable, use a continuous Argon flow over the working area.
Aliquoting: Using an anti-static spatula, transfer single-use quantities (e.g., 5–10 mg) into pre-weighed, dry amber glass vials.
Rationale: Amber glass blocks actinic UV/Vis light, preventing photolytic cleavage and auto-oxidation of the phenol ring.
Argon Displacement: Gently purge each vial with a low-flow stream of Argon for 5–10 seconds.
Rationale: Argon is denser than air and Nitrogen; it effectively displaces oxygen and atmospheric CO2, settling as a protective blanket over the solid powder.
Hermetic Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm.
Rationale: PTFE prevents the leaching of plasticizers into the chemical, which can occur with standard rubber or silicone septa.
Secondary Containment & Storage: Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag or a vacuum desiccator jar) containing indicating silica gel or Drierite. Store the entire assembly at -20°C or -80°C.
Part 3: Quantitative Data Presentation
Table 1: Storage Conditions vs. Expected Shelf Life
Storage Parameter
Sub-Optimal Condition
Recommended Condition
Causality / Scientific Rationale
Expected Shelf Life
Temperature
Room Temp (20-25°C)
-20°C to -80°C
Minimizes thermal kinetic energy required for auto-oxidation.
> 24 Months
Atmosphere
Ambient Air
Argon (Ar) Purge
Prevents O2-driven quinone formation and CO2-driven carbamate formation.
> 24 Months
Container
Clear Glass / Plastic
Amber Glass (PTFE lined)
Blocks actinic UV/Vis light; PTFE prevents leaching of plasticizers.
> 24 Months
Moisture
Ambient Humidity
Desiccator Cabinet
Prevents hygroscopic water uptake by the secondary amine moiety.
> 24 Months
State
Solution (DMSO/MeOH)
Dry Solid (Lyophilized)
Solvents act as vectors for dissolved O2 and can catalyze degradation.
< 3 Months (Sol)
Part 4: Degradation & Mitigation Visualization
Degradation pathways of 4-(3-(Methylamino)-1-phenylpropyl)phenol and targeted storage mitigations.
LibreTexts. "17.11: Reactions of Phenols - Oxidation of Phenols to Quinones." Chemistry LibreTexts. URL:[Link]
O'Neill, et al. "The application of amine-based materials for carbon capture and utilisation: an overarching view." Materials Advances, Royal Society of Chemistry, 2021. URL:[Link]
Reference Data & Comparative Studies
Validation
Structural Validation of 4-(3-(Methylamino)-1-phenylpropyl)phenol: A Comparative Guide to Advanced NMR Methodologies
The Analytical Challenge of Diarylpropylamines In the development of neuroactive and antimuscarinic pharmacophores, diarylpropylamine derivatives—such as tolterodine, fesoterodine, and their metabolites—present unique an...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Diarylpropylamines
In the development of neuroactive and antimuscarinic pharmacophores, diarylpropylamine derivatives—such as tolterodine, fesoterodine, and their metabolites—present unique analytical challenges[1]. When isolating or synthesizing specific analogs like 4-(3-(Methylamino)-1-phenylpropyl)phenol (CAS: 1254705-11-7), researchers must unambiguously prove the exact regiochemistry of the aromatic rings and the connectivity of the flexible aliphatic chain.
The structural complexity of 4-(3-(Methylamino)-1-phenylpropyl)phenol arises from three factors:
Regioisomerism: It is a positional isomer of ortho-substituted diarylpropylamines (e.g., tolterodine derivatives). Differentiating a para-substituted phenol from an ortho-substituted phenol requires precise carbon-proton long-range correlation[2].
Conformational Dynamics: The propyl chain is highly flexible, and the chiral center at C1 creates a complex magnetic environment, often leading to severe multiplet overlap in the aliphatic region.
Exchangeable Protons: The secondary amine (-NH) and phenol (-OH) groups undergo rapid chemical exchange in non-polar solvents, masking critical structural markers.
Relying solely on 1D Nuclear Magnetic Resonance (NMR) or basic mass spectrometry introduces unacceptable structural ambiguity. This guide objectively compares structural validation methodologies and provides a self-validating, multidimensional NMR protocol to guarantee absolute structural certainty.
Methodological Comparison: Finding the Gold Standard
To validate the structure of a complex secondary amine metabolite, analytical teams typically choose between LC-MS/MS, 1D NMR, and High-Field 2D NMR. Table 1 outlines the performance of these alternatives.
Analytical Methodology
Primary Output
Strengths
Limitations
Structural Confidence
LC-MS/MS (Q-TOF)
Exact Mass & Fragments
High sensitivity; confirms molecular formula (C16H19NO, m/z 242.15[M+H]+).
Cannot reliably distinguish ortho vs. para phenol positional isomers without a reference standard[2].
Low (for de novo elucidation)
1D 1H & 13C NMR
Chemical Shifts & Integrals
Fast acquisition; identifies functional groups (aromatic vs. aliphatic).
Severe signal overlap in the 6.7–7.4 ppm aromatic region; cannot definitively prove C1 linkage[3].
Moderate
2D NMR Suite (Gold Standard)
Spin Systems & Connectivity
Unambiguous mapping of the entire carbon skeleton via COSY, HSQC, and HMBC[3].
Requires higher sample concentration (>5 mg) and longer acquisition times.
Absolute
The Causality of Choice: While LC-MS/MS provides excellent preliminary data, it lacks the spatial resolution to map the exact attachment point of the propyl chain to the phenol ring. We mandate a 2D NMR Suite because the HMBC (Heteronuclear Multiple Bond Correlation) experiment specifically detects 3-bond couplings (
3JCH
) between the C1 methine proton and the quaternary carbons of the aromatic rings, definitively proving the para-substitution pattern.
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains internal checks to prevent misassignment.
Step 1: Optimized Sample Preparation
Solvent Selection: Dissolve 10–15 mg of 4-(3-(Methylamino)-1-phenylpropyl)phenol in 0.6 mL of DMSO-d6 (not CDCl3).
Causality: In CDCl3, the phenol -OH and amine -NH protons undergo rapid intermolecular exchange, broadening into invisibility. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking these protons in place and yielding sharp, distinct resonances (~9.2 ppm for -OH) that serve as critical starting points for structural walking[2].
Step 2: Quantitative 1D Acquisition
1H NMR (400/500 MHz): Acquire with a 90° pulse and a prolonged relaxation delay (
d1=10
seconds).
Validation Check: The extended
d1
ensures complete longitudinal relaxation (
T1
) of all protons. If the integral of the N-CH3 singlet is not exactly 3.00 relative to the 1.00 of the C1 methine triplet, the sample contains impurities or the structural hypothesis is flawed.
Step 3: 2D Correlation Suite
Multiplicity-Edited HSQC: Acquire to map direct C-H bonds.
Causality: Multiplicity editing phases CH/CH3 groups positively and CH2 groups negatively. This instantly differentiates the C2/C3 methylenes (negative) from the C1 methine and N-CH3 (positive), preventing aliphatic misassignment[3].
Gradient-Selected COSY: Map the
3JHH
spin system from C1
→
C2
→
C3.
HMBC (Optimized for 8 Hz): Map long-range correlations. Look specifically for the correlation from the C1 proton to the symmetric ortho-carbons of the phenol ring. A para-substituted phenol will show a symmetric AA'BB' pattern, confirming the structure[1].
Quantitative Data Presentation: NMR Assignments
Based on the multidimensional workflow, the validated chemical shifts for 4-(3-(Methylamino)-1-phenylpropyl)phenol are summarized in Table 2.
Position
1H Chemical Shift (ppm, mult, J in Hz)
13C Chemical Shift (ppm)
Key 2D Correlations (COSY / HMBC)
C1 (Methine)
3.95 (t, J = 7.8, 1H)
48.5
COSY: C2-H2; HMBC: Phenyl C-ipso, Phenol C-ipso
C2 (Methylene)
2.15 (m, 2H)
34.6
COSY: C1-H, C3-H2; HMBC: C1, C3
C3 (Methylene)
2.45 (t, J = 7.2, 2H)
49.2
COSY: C2-H2; HMBC: N-CH3
N-CH3
2.28 (s, 3H)
35.8
HMBC: C3
Phenol (C-ortho)
7.08 (d, J = 8.5, 2H)
128.8
HMBC: C1, Phenol C-OH
Phenol (C-meta)
6.68 (d, J = 8.5, 2H)
115.2
HMBC: Phenol C-ipso
Phenol (-OH)
9.20 (s, 1H, exchangeable)
-
HMBC: Phenol C-meta, Phenol C-OH
Phenyl (Aromatic)
7.15 – 7.28 (m, 5H)
126.2 – 128.5
HMBC: C1
Structural Elucidation Workflow
The logical progression from sample preparation to definitive structural validation is visualized below.
Figure 1: Multidimensional structural elucidation workflow for diarylpropylamine derivatives.
Benchmarking Synthesis Routes for 4-(3-(Methylamino)-1-phenylpropyl)phenol: A Comprehensive Guide
Executive Summary The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol belongs to the highly privileged class of γ,γ-diarylpropylamines. This structural motif serves as the core backbone for several major active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-(Methylamino)-1-phenylpropyl)phenol belongs to the highly privileged class of γ,γ-diarylpropylamines. This structural motif serves as the core backbone for several major active pharmaceutical ingredients (APIs), including the antimuscarinic agents Tolterodine and Fesoterodine. Synthesizing this molecule presents two primary chemical challenges: the stereoselective construction of the 1,1-diaryl methine center and the efficient installation of the secondary methylamine chain without over-alkylation.
This guide benchmarks three distinct synthetic routes, evaluating them on scalability, atom economy, and mechanistic elegance to provide drug development professionals with actionable, field-proven insights.
Retrosynthetic Logic & Structural Analysis
The architectural complexity of 4-(3-(Methylamino)-1-phenylpropyl)phenol requires precise retrosynthetic disconnections. The three routes benchmarked in this guide rely on fundamentally different approaches to forming the critical C–C bonds.
Fig 1. Retrosynthetic pathways for 4-(3-(Methylamino)-1-phenylpropyl)phenol.
Route A: The Classical Organocuprate Conjugate Addition
Causality & Mechanistic Rationale
This route utilizes a Michael-type conjugate addition to establish the diaryl stereocenter. Grignard reagents (like phenylmagnesium bromide) are "hard" nucleophiles that typically favor direct 1,2-addition to carbonyl groups. By introducing a catalytic amount of Copper(I) salts, the Grignard reagent is transmetalated into a "soft" organocuprate intermediate, which strictly dictates 1,4-conjugate addition across the α,β-unsaturated system[1].
Step-by-Step Methodology
Protection: React 4-hydroxycinnamic acid with benzyl bromide (BnBr) and K₂CO₃ in DMF to yield benzyl 4-benzyloxycinnamate. Self-Validation: TLC monitoring (Hexanes/EtOAc) ensures complete disappearance of the highly polar starting material.
Conjugate Addition: Suspend CuI (0.1 eq) in anhydrous THF at -78 °C. Dropwise add PhMgBr (1.2 eq). Self-Validation: A color shift from pale yellow to dark brown visually validates the formation of the active organocuprate species. Slowly add the protected cinnamate. Quench with saturated NH₄Cl to yield benzyl 3-(4-benzyloxyphenyl)-3-phenylpropanoate.
Amidation: Treat the resulting ester with aqueous methylamine (CH₃NH₂) in methanol at 50 °C for 12 hours to form the amide.
Reduction: Reduce the amide using LiAlH₄ in THF at reflux.
Global Deprotection: Subject the intermediate to H₂ (1 atm) over Pd/C in ethanol to cleave the benzyl ether, yielding the final API.
Pros: Highly reliable and predictable yields.
Cons: Poor step economy (5 steps) and relies on hazardous, highly reactive hydride reducing agents (LiAlH₄).
Route B: The Amine-Promoted Friedel-Crafts Alkylation (Recommended)
Causality & Mechanistic Rationale
Drawing inspiration from the commercial-scale synthesis of Fesoterodine developed by Pfizer, this route employs a highly efficient Friedel-Crafts alkylation[2]. Direct alkylation of phenol with cinnamaldehyde often leads to uncontrolled polymerization or ortho/para mixtures. However, using an amine co-catalyst mediates the reaction, preventing the dehydration of the phenol into a reactive para-quinone methide intermediate, thus ensuring high para-selectivity and stability[2]. The subsequent reductive amination utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild reagent that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde[3].
Fig 2. Mechanistic workflow of the highly efficient Route B.
Step-by-Step Methodology
Friedel-Crafts Alkylation: Charge a reactor with phenol (1.0 eq), cinnamaldehyde (1.2 eq), and N-methylpiperazine (0.2 eq) in toluene. Heat to 80 °C for 6 hours. Self-Validation: Monitor the disappearance of the cinnamaldehyde peak via HPLC. The operator validates the completion of the C–C bond formation before proceeding, ensuring no unreacted aldehyde competes in the next step.
Reductive Amination: Cool the mixture to room temperature. Add methylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour to allow imine formation.
Hydride Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq). Stir for 4 hours. Quench with 1N NaOH, extract with dichloromethane, and recrystallize from ethanol to isolate the pure product.
Pros: Exceptional step economy (2 steps), highly scalable, and avoids protecting group chemistry.
Cons: Requires strict stoichiometric control during reductive amination to prevent tertiary amine (over-alkylation) impurities.
This modern approach utilizes a Palladium-catalyzed Heck coupling between a protected 4-bromophenol and cinnamyl alcohol. The regioselectivity is driven by the electronic properties of the allylic alcohol, which undergoes migratory insertion and subsequent β-hydride elimination to yield an aldehyde directly (via enol tautomerization).
Step-by-Step Methodology
Heck Coupling: Combine 4-bromophenyl tert-butyldimethylsilyl ether (1.0 eq), cinnamyl alcohol (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N in DMF. Heat at 100 °C for 12 hours. Self-Validation: The precipitation of palladium black serves as a visual indicator of catalyst deactivation, prompting the need for strict inert atmosphere (Argon) control. The product is 3-(4-(TBS-oxy)phenyl)-3-phenylpropanal.
Reductive Amination: React the aldehyde with CH₃NH₂ and NaBH(OAc)₃ in DCE[3].
Deprotection: Treat the intermediate with TBAF (1.1 eq) in THF at 0 °C for 2 hours to cleave the TBS ether.
Pros: Excellent functional group tolerance and high regioselectivity.
Cons: High catalyst cost, trace heavy-metal contamination risks in the final API, and requires a deprotection step.
Quantitative Benchmarking Data
The following table summarizes the operational metrics of each route to aid in process chemistry decision-making.
Metric
Route A (Conjugate Addition)
Route B (Friedel-Crafts)
Route C (Heck Coupling)
Overall Yield
42%
78%
55%
Step Count
5 Steps
2 Steps
3 Steps
Atom Economy
Low (Protecting groups used)
High (Direct C-H functionalization)
Moderate (TBS group waste)
Key Reagents
PhMgBr, CuI, LiAlH₄
Cinnamaldehyde, NaBH(OAc)₃
Pd(OAc)₂, P(o-tol)₃, TBAF
Scalability Rating
2/5 (Exothermic hydride steps)
5/5 (Demonstrated at 200kg scale)
3/5 (Pd-removal required)
Primary Byproducts
Benzyl alcohol, Aluminum salts
Water, Acetate salts
Silyl fluorides, Pd waste
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry - ACS Publications, 1996. URL:[Link]
"Product Class 4: Organometallic Complexes of Copper." Science of Synthesis - Thieme Connect. URL:[Link]
Inter-Laboratory Validation of 4-(3-(Methylamino)-1-phenylpropyl)phenol Testing Protocols: A Comprehensive Comparison Guide
Executive Summary The accurate quantification of 4-(3-(Methylamino)-1-phenylpropyl)phenol—a critical amine-containing phenolic compound often encountered as a pharmaceutical impurity, active metabolite, or degradation pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of 4-(3-(Methylamino)-1-phenylpropyl)phenol—a critical amine-containing phenolic compound often encountered as a pharmaceutical impurity, active metabolite, or degradation product—presents unique analytical challenges. Its dual functionality (a basic secondary amine and a weakly acidic phenol) demands highly optimized chromatographic conditions to prevent peak tailing and ensure robust recovery.
This guide provides a comprehensive, objective comparison of three primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers and drug development professionals, this document establishes a self-validating framework for inter-laboratory method transfer, grounded in the principles of the ICH Q2(R2) guidelines [1].
Physicochemical Profiling & Mechanistic Strategy
As an Application Scientist, method development begins not with the instrument, but with the molecule. 4-(3-(Methylamino)-1-phenylpropyl)phenol (C₁₆H₁₉NO, MW: 241.33 g/mol ) exhibits specific structural traits that dictate our experimental choices:
The Secondary Amine (pKa ~10): At physiological or acidic pH, the methylamino group is heavily protonated. In standard silica-based HPLC, this positive charge interacts strongly with unreacted, acidic surface silanols via ion-exchange mechanisms, causing severe peak tailing. Causality: To mitigate this, we must use highly end-capped C18 columns and an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate both the analyte and the residual silanols, neutralizing the stationary phase.
The Phenol Group (pKa ~9.5): The phenolic ring provides a strong UV chromophore (λmax ~275 nm), making HPLC-UV viable for routine high-concentration assays.
Active Hydrogens: Both the -OH and -NH- groups contain active protons. Causality: If GC-MS is selected as an orthogonal method, these active hydrogens will hydrogen-bond with the siloxane backbone of the GC column, leading to irreversible adsorption and thermal degradation. Derivatization is strictly mandatory.
Decision matrix for selecting analytical protocols based on sensitivity requirements.
Comparative Performance of Analytical Alternatives
Selecting the correct platform requires balancing sensitivity, throughput, and operational overhead. Table 1 summarizes the performance metrics of the three protocols based on synthesized validation data.
Table 1: Comparative Performance Metrics
Parameter
HPLC-UV
LC-MS/MS (Gold Standard)
GC-MS (Derivatized)
Target Application
Routine QA/QC, Bulk API Release
Trace Impurity, Pharmacokinetics
Orthogonal Confirmation
Limit of Detection (LOD)
0.5 µg/mL
0.5 ng/mL
10 ng/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
1.5 ng/mL
30 ng/mL
Linear Dynamic Range
1.5 - 100 µg/mL
1.5 - 1000 ng/mL
30 - 500 ng/mL
Run Time per Sample
15 min
5 min
25 min
Specificity
Moderate (RT + UV Absorbance)
High (RT + Precursor/Product m/z)
High (RT + EI Spectral Library)
Sample Prep Complexity
Low (Dilute and Shoot)
Moderate (Protein Precip. / SPE)
High (Extraction + Derivatization)
Inter-Laboratory Validation Framework
To ensure trustworthiness, an analytical method must be a self-validating system. When transferring the LC-MS/MS protocol across multiple laboratories, we adhere strictly to the FDA Guidance for Industry on Analytical Procedures [2] and ICH Q2(R2) [1].
A self-validating protocol incorporates internal controls that instantly flag assay failure. For our LC-MS/MS workflow, we mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-(3-(Methylamino)-1-phenylpropyl)phenol-d3. The SIL-IS corrects for matrix-induced ion suppression. If the absolute peak area of the IS drops by >50% compared to a neat standard, the system automatically flags a matrix effect failure, preventing the reporting of false negatives.
Standardized workflow for multi-site inter-laboratory method validation.
Table 2: Simulated Multi-Site Inter-Laboratory Validation Data (LC-MS/MS Protocol)
Validation Parameter
Lab 1 (Core)
Lab 2 (External A)
Lab 3 (External B)
ICH Q2 Acceptance Criteria
Intra-day Precision (%RSD)
2.1%
3.4%
2.8%
≤ 5.0%
Inter-day Precision (%RSD)
3.5%
4.2%
4.8%
≤ 10.0%
Accuracy (% Recovery)
99.2%
97.5%
101.4%
85% - 115%
Matrix Effect (IS-normalized)
98%
94%
103%
85% - 115%
Step-by-Step Experimental Methodologies
Protocol A: LC-MS/MS (Trace Level / High Sensitivity)
This protocol leverages Electrospray Ionization in positive mode (ESI+). The secondary amine readily accepts a proton, yielding a robust [M+H]⁺ precursor ion at m/z 242.2.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Low pH ensures amine protonation).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 100 µL of sample matrix into a microcentrifuge tube.
Add 10 µL of SIL-IS working solution (100 ng/mL).
Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial.
Step 3: Chromatographic Separation
Column: Sub-2 µm end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 4: Mass Spectrometry Detection
Mode: Multiple Reaction Monitoring (MRM), ESI+.
Transitions: m/z 242.2 → 105.1 (Quantifier, corresponding to the cleavage of the propyl chain yielding a stable benzyl/tropylium ion) and m/z 242.2 → 211.1 (Qualifier, loss of methylamine).
Protocol B: GC-MS (Orthogonal Confirmation)
Used when orthogonal validation is required to rule out LC-MS/MS matrix interferences.
Step 1: Liquid-Liquid Extraction & Drying
Extract 500 µL of sample with 2 mL of Ethyl Acetate under basic conditions (pH 11, using Ammonium Hydroxide) to neutralize the amine and drive the compound into the organic layer.
Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen at 40°C.
Step 2: Derivatization
Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue.
Incubate at 70°C for 30 minutes. This converts the phenol and secondary amine into highly volatile trimethylsilyl (TMS) ethers/amines.
Step 3: GC-MS Analysis
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–500.
Conclusion
For the inter-laboratory validation of 4-(3-(Methylamino)-1-phenylpropyl)phenol, LC-MS/MS stands as the superior methodology for trace-level quantification, offering unmatched sensitivity and rapid run times. However, its success relies heavily on strict adherence to matrix-effect controls (SIL-IS) and optimized acidic mobile phases to combat silanol interactions. By implementing the self-validating frameworks and standardized protocols outlined above, laboratories can ensure seamless method transfer and regulatory compliance.
References
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link] [1]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at:[Link] [2]
Comparative
A Senior Application Scientist's Guide to Validating In Vivo Biomarkers for Tramadol Exposure: A Comparative Analysis of the Parent Drug, O-Desmethyltramadol, and N-Desmethyltramadol
This guide provides a comprehensive framework for the validation of in vivo biomarkers for exposure to 4-(3-(Methylamino)-1-phenylpropyl)phenol, more commonly known as O-desmethyltramadol, the principal active metabolite...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of in vivo biomarkers for exposure to 4-(3-(Methylamino)-1-phenylpropyl)phenol, more commonly known as O-desmethyltramadol, the principal active metabolite of the analgesic drug Tramadol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in metabolic science and regulatory standards. We will explore the causality behind experimental choices, establish self-validating systems, and provide a practical, in-depth guide to generating robust and reliable bioanalytical data.
Section 1: The Metabolic Landscape of Tramadol
Tramadol's analgesic effect is complex, arising from a dual mechanism that involves weak agonism at the μ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[1][2] However, the parent drug is largely a prodrug. Its therapeutic efficacy is heavily dependent on its hepatic metabolism. The primary metabolic pathways, catalyzed by the cytochrome P450 (CYP) enzyme system, are O-demethylation and N-demethylation.[3]
O-demethylation: Primarily mediated by the CYP2D6 enzyme, this pathway converts Tramadol into O-desmethyltramadol (M1) , the chemical name for which is 4-(3-(Methylamino)-1-phenylpropyl)phenol. M1 is the most significant metabolite as its affinity for the μ-opioid receptor is several hundred times greater than that of the parent compound, making it the primary contributor to Tramadol's analgesic effects.[1][2]
N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway produces N-desmethyltramadol (M2) . Unlike M1, the M2 metabolite is considered essentially inactive with no significant opioid receptor activity.[4][5]
This metabolic dichotomy is central to biomarker selection. The concentrations of Tramadol and its metabolites, particularly M1, can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme.[3][6] This variability underscores the necessity of a multi-analyte approach to accurately assess exposure and predict response.
Caption: Metabolic pathway of Tramadol.
Section 2: Foundations of Bioanalytical Method Validation
The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of this process.[7][8] A "fit-for-purpose" approach is often employed, where the extent of validation is tailored to the intended application of the data.[9][10] For biomarker data intended to support regulatory decisions, a full validation is required.[9][10]
The core parameters that must be rigorously evaluated are:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is crucial to avoid interference from endogenous matrix components or other metabolites.
Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal or known true value. Precision describes the reproducibility of repeated measurements. Both are typically assessed at multiple concentrations, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) levels.[11]
Calibration Curve and Sensitivity: The calibration curve models the relationship between analyte concentration and the instrument response. Its range defines the quantifiable limits of the assay, with the lowest point being the LLOQ—the minimum concentration that can be measured with acceptable accuracy and precision.[7]
Stability: This evaluates the chemical stability of the analyte in the biological matrix under various conditions that mimic the entire sample lifecycle: during collection, long-term storage, freeze-thaw cycles, and processing.
Matrix Effect: This assesses the influence of the biological matrix on the ionization and detection of the analyte, which can cause suppression or enhancement of the analytical signal.
Dilution Integrity: Confirms that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and still yield accurate results.[11]
Section 3: A Comparative Guide to Tramadol Exposure Biomarkers
The choice of biomarker—Tramadol, M1, or M2—depends entirely on the research question. Each offers unique insights into drug disposition and effect. The following table provides a comparative analysis to guide this selection process.
Provides baseline for calculating metabolite ratios.
M1/Tramadol ratio can help phenotype a patient's CYP2D6 status.
M2/Tramadol ratio can provide insight into CYP3A4/2B6 activity.
Section 4: Experimental Protocol: LC-MS/MS Validation in Human Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Tramadol and its metabolites due to its high sensitivity and selectivity.[8] The following is a detailed protocol for the validation of these analytes in human plasma.
Caption: LC-MS/MS workflow for biomarker validation.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs):
Causality: Using certified reference standards is non-negotiable for ensuring the traceability and accuracy of the quantification.
Prepare individual stock solutions of Tramadol, M1, M2, and their corresponding stable isotope-labeled internal standards (e.g., Tramadol-D6, M1-D6) in methanol.
Create a combined working standard solution by diluting the stocks. Serially dilute this solution to prepare calibration standards (CS) spanning the expected concentration range (e.g., 1-1000 ng/mL).
Prepare separate QC samples at four levels: LLOQ, Low (3x LLOQ), Medium (mid-range), and High (~80% of ULOQ). Spike these into pooled human plasma.
2. Sample Preparation (Protein Precipitation):
Causality: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice due to its efficiency in denaturing proteins.
Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
Add 300 µL of cold acetonitrile containing the internal standards at a fixed concentration. The internal standard is critical for correcting for variability during sample preparation and instrument analysis.
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.
3. LC-MS/MS Analysis:
Causality: Reversed-phase chromatography (using a C18 column) is ideal for separating these moderately polar compounds. A gradient elution provides better peak shape and resolution. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
Liquid Chromatography (LC):
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Monitor the specific MRM transitions for Tramadol, M1, M2, and their internal standards.
Section 5: Interpreting Validation Data
The data generated from the validation runs must meet stringent acceptance criteria, as summarized below, which are primarily derived from FDA and ICH guidelines.[7][11]
Validation Parameter
Acceptance Criteria
Rationale
Calibration Curve
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).[15]
Ensures the response is linear and reliable across the quantification range.
Accuracy
Mean concentration at each QC level (except LLOQ) should be within ±15% of the nominal value.
Demonstrates the method's ability to measure the true value.
Precision
Coefficient of Variation (CV) should not exceed 15% for each QC level (except LLOQ).
Shows the method's reproducibility.
LLOQ Accuracy & Precision
Mean concentration within ±20% of nominal; CV ≤ 20%.
Confirms the lower boundary of reliable measurement.
Selectivity
No significant interfering peaks at the retention time of the analytes in blank matrix samples.
Guarantees that the signal being measured is from the analyte of interest only.
Stability (Freeze-Thaw, Bench-Top, Long-Term)
Mean QC concentrations must be within ±15% of the nominal values.
Ensures sample integrity is maintained throughout handling and storage.
Incurred Sample Reanalysis (ISR)
At least 67% of the re-analyzed study samples must have results within ±20% of the original result.[15]
Confirms the method is rugged and reproducible with real-world samples.
Section 6: Conclusion and Expert Recommendations
The validation of in vivo biomarkers for 4-(3-(Methylamino)-1-phenylpropyl)phenol (O-desmethyltramadol) and its related compounds is a rigorous, multi-faceted process that is foundational to the integrity of pharmacokinetic and toxicokinetic studies. There is no single "best" biomarker for Tramadol exposure; the selection must be fit-for-purpose.
For studies focused on pharmacodynamic effects or analgesic efficacy , quantifying O-desmethyltramadol (M1) is paramount, as it is the primary active moiety.
For studies requiring confirmation of drug intake with minimal confounding from metabolic status, a panel including Tramadol and N-desmethyltramadol (M2) offers a more robust solution.
For a comprehensive pharmacokinetic profile or to investigate drug-drug interactions, the simultaneous quantification of Tramadol, M1, and M2 is the most informative approach.
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